molecular formula C11H10N4O B1346803 1,3-Di(pyridin-2-yl)urea CAS No. 6268-43-5

1,3-Di(pyridin-2-yl)urea

Cat. No.: B1346803
CAS No.: 6268-43-5
M. Wt: 214.22 g/mol
InChI Key: FOQXHWCMYZXOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di(pyridin-2-yl)urea is a high-value chemical building block in medicinal and organic chemistry, serving as a critical precursor and core scaffold in several advanced research applications. Its utility is demonstrated in drug discovery, particularly in the development of kinase inhibitors. This compound serves as a key intermediate in the synthesis of novel pyridin-2-yl urea derivatives that act as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a promising therapeutic target for cancers and other diseases . Furthermore, the this compound structure is instrumental in the annulation reactions for constructing complex nitrogen-containing heterocycles. It reacts with anthranilic esters to efficiently produce 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, a pharmaceutically significant scaffold found in various clinical candidates and bioactive molecules . The compound's ability to act as an N,O-chelate ligand also facilitates the synthesis of transition metal complexes, such as those with Cu(II), which have shown promising antiproliferative effects against drug-resistant lung cancer cell lines in investigative studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-dipyridin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQXHWCMYZXOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211736
Record name 1,3-Di-2-pyridylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-43-5
Record name N,N′-Di-2-pyridinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6268-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Di-2-pyridylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6268-43-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Di-2-pyridylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-di-2-pyridylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DI-2-PYRIDYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Z49NN63K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical data of 1,3-Di(pyridin-2-yl)urea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1,3-Di(pyridin-2-yl)urea

Introduction

This compound is a heterocyclic compound featuring a central urea moiety symmetrically substituted with two pyridin-2-yl groups. This structure is of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. The urea functional group can act as both a hydrogen bond donor and acceptor, while the pyridine rings provide sites for metal coordination and further functionalization. These characteristics make it a versatile scaffold for developing enzyme inhibitors, catalysts, and supramolecular assemblies.[1] This guide provides a detailed overview of the known physicochemical data, experimental protocols, and relevant biological pathways associated with this compound and its derivatives.

Physicochemical Data

The following tables summarize the key physicochemical and structural properties of this compound. It is important to note that while core data is available, comprehensive experimental values for properties such as melting point, solubility, pKa, and logP are not widely reported in the literature. Data for isomeric compounds are provided for comparison where available.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₀N₄O[1][2]
Molecular Weight 214.22 g/mol [1][2]
CAS Number 6268-43-5[1][2]
Appearance Solid (Typical for pyridyl ureas)[3]
Boiling Point 299.3°C (at 760 mmHg)[1]
Density 1.37 g/cm³[1]
Purity ≥97% (Commercially available)[1]
Storage Room temperature, sealed in dry conditions[1]
Table 2: Computed and Spectral Data
PropertyValue / DescriptionReference
InChI InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16)[4]
InChIKey FOQXHWCMYZXOGZ-UHFFFAOYSA-N[4]
SMILES c1ccnc(c1)NC(=O)Nc2ccccn2[4]
IR Spectrum (FTIR) Key absorptions expected for the urea moiety include C=O stretching (amide I) around 1630-1645 cm⁻¹ and N-H vibrations. Pyridine C=N stretching is also characteristic.[5][6]
¹H and ¹³C NMR Spectra for various pyridin-2-yl urea derivatives have been reported, typically in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are highly dependent on the specific substitution pattern.[7][8][9]
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) is commonly used to confirm the molecular formula of synthesized pyridyl ureas and their complexes.[6][8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of this compound and its analogs. The following sections provide methodologies for its synthesis and characterization.

Synthesis Protocol: From Phenyl Chloroformate and Aminopyridines

This method is a versatile approach for synthesizing unsymmetrical and symmetrical pyridin-2-yl ureas.[7][10]

1. Activation of 2-Aminopyridine:

  • Dissolve 2-aminopyridine (1.0 equivalent) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath (0 °C).

  • Add phenyl chloroformate (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to stir overnight at room temperature.

2. Urea Formation:

  • To the reaction mixture from step 1, add a second equivalent of 2-aminopyridine.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), to facilitate the reaction.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

3. Product Isolation and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[10]

Characterization Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise mass of the synthesized compound, confirming its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent, typically methanol (MeOH) or acetonitrile (ACN).

  • Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-qTOF (Electrospray Ionization Quadrupole Time-of-Flight) instrument.

  • Analysis: Infuse the sample solution into the electrospray source. Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50–1000). The high-resolution data allows for the calculation of the elemental formula, which should match C₁₁H₁₁N₄O⁺ for the protonated molecule.[6]

Signaling Pathways and Experimental Workflows

Derivatives of this compound are actively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer.

Kinase Inhibition Signaling Pathway

Many pyridyl urea compounds function by competing with ATP for the binding site on a protein kinase, thereby inhibiting the phosphorylation of downstream substrates. This action can block signaling cascades responsible for cell proliferation and survival. Notable targets include Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-MET.[7][11][12][13]

G cluster_0 Kinase ATP-Binding Site cluster_1 Downstream Signaling ATP ATP Kinase Kinase (e.g., ASK1, VEGFR-2) ATP->Kinase Binds Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds (Inhibition) Apoptosis Apoptosis / Inhibition of Proliferation Inhibitor->Apoptosis Substrate Substrate Protein Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Signaling Downstream Signaling Cascade Substrate_P->Signaling Response Cellular Response (e.g., Proliferation, Survival) Signaling->Response

Figure 1. General signaling pathway for kinase inhibition by pyridyl urea derivatives.
Workflow for Inhibitor Synthesis and Screening

The discovery of novel enzyme inhibitors follows a structured workflow that integrates chemical synthesis with biological evaluation. This process begins with the design and synthesis of candidate molecules, followed by rigorous characterization and screening to identify potent and selective inhibitors.[14][15][16]

G A 1. Synthesis B 2. Purification (Recrystallization or Chromatography) A->B C 3. Structural Characterization (NMR, HRMS, IR) B->C D 4. In Vitro Screening (e.g., Kinase Assay) C->D E 5. IC₅₀ Determination D->E Dose-response analysis F 6. Lead Optimization (SAR Studies) E->F Identify potent hits F->A Design new analogs G 7. Further Biological Evaluation (Cell-based assays, In vivo models) F->G

Figure 2. Experimental workflow for the synthesis and evaluation of enzyme inhibitors.

References

1,3-Di(pyridin-2-yl)urea CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Di(pyridin-2-yl)urea, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, and its emerging role as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data

This compound is a symmetrical molecule featuring a central urea linkage flanked by two pyridin-2-yl groups. This structure imparts unique properties, making it a valuable building block in the design of novel therapeutic agents and functional materials.

ParameterValueReference
CAS Number 6268-43-5[1]
Molecular Formula C₁₁H₁₀N₄O[1]
Molecular Weight 214.22 g/mol [1]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Room temperature, sealed in a dry environment[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established methods. Below are detailed protocols for its synthesis and subsequent application in forming metal complexes, as well as a standard assay for evaluating its biological activity.

Experimental Protocol 1: General Synthesis of Pyridyl Ureas

This protocol describes a common method for the synthesis of pyridyl ureas through the reaction of an aminopyridine with a corresponding isocyanate.[1]

Materials:

  • 2-Aminopyridine

  • Phenyl chloroformate

  • Aromatic/non-aromatic amines

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous toluene

  • Hexane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: Dissolve an equimolar amount of 2-aminopyridine in anhydrous toluene in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Isocyanate Formation (in situ): A common method involves the reaction of an amine with phosgene or a phosgene equivalent like phenyl chloroformate to generate the isocyanate in situ. For a more direct synthesis, if pyridin-2-yl isocyanate is available, it can be used directly.

  • Reaction Initiation: To the stirred solution of the aminopyridine, add the corresponding pyridyl isocyanate dropwise at room temperature.[1] If generating the urea from two different amines, one would first be converted to the isocyanate. For symmetrical ureas like this compound, a reaction involving 2-aminopyridine and a carbonyl source (e.g., triphosgene) can be employed.

  • Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere for a period ranging from a few hours to overnight to ensure the reaction goes to completion.[1]

  • Product Isolation: The resulting solid product often precipitates out of the solution upon completion. The solid is collected by filtration.

  • Purification: The crude product is washed with a non-polar solvent, such as hexane, to remove any unreacted starting materials and byproducts. The purified product is then dried under a vacuum.

Experimental Protocol 2: Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts

This alternative method provides a metal-free approach to synthesizing pyridin-2-yl ureas.[3]

Materials:

  • 2-Aminopyridinium salt

  • Aryl or alkyl amine

  • Base (e.g., potassium hydroxide)

  • Solvent (e.g., dimethylformamide - DMF)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 2-aminopyridinium salt and the desired amine in the solvent.

  • Base Addition: Add the base to the mixture to promote the reaction.

  • Reaction Conditions: The reaction is typically heated and stirred for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and precipitation.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol 3: Synthesis of Copper(II) Complexes with 2-Pyridyl Ureas

This protocol details the formation of copper(II) complexes, demonstrating the utility of this compound as a ligand in coordination chemistry.[4][5]

Materials:

  • This compound

  • Copper(II) chloride pentahydrate (CuCl₂·5H₂O)

  • Methanol (MeOH)

  • Isopropanol (i-PrOH)

Procedure:

  • Ligand Solution: Prepare a solution of this compound (0.2 mmol) in methanol (4 mL).

  • Metal Salt Solution: Prepare a solution of CuCl₂·5H₂O (0.1 mmol) in isopropanol (4 mL).

  • Complexation: Add the ligand solution to the metal salt solution.

  • Crystallization: Allow the resulting solution to slowly evaporate over approximately 3-4 days.

  • Isolation: The precipitated complex, either as crystals or a powder, is collected by filtration and dried in the air at 50 °C.

Experimental Protocol 4: Evaluation of Cytotoxic Activity using MTT Assay

This protocol outlines a standard colorimetric assay to determine the in vitro anti-proliferative activity of this compound and its derivatives against cancer cell lines.[4][6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 40 µL of the MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] The plate is then shaken for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6]

Biological Activity and Signaling Pathways

Pyridyl ureas, including derivatives of this compound, have garnered significant attention as potential anticancer agents due to their ability to inhibit various protein kinases.[1][7] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.

The mechanism of action for many pyridyl urea compounds involves targeting the ATP-binding pocket of kinases, thereby preventing phosphorylation of downstream substrates and disrupting the signaling cascade. Key kinase targets for this class of compounds include Apoptosis signal-regulating kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Extracellular signal-regulated kinase (ERK).[8][9][10]

Below is a diagram illustrating a generalized workflow for the synthesis of pyridyl ureas and a schematic of the potential kinase inhibition pathways.

G General Synthetic Workflow for Pyridyl Ureas cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aminopyridine Aminopyridine Reaction Reaction in Anhydrous Solvent Aminopyridine->Reaction Isocyanate Pyridyl Isocyanate / Precursor Isocyanate->Reaction Isolation Isolation (Filtration) Reaction->Isolation Purification Purification (Washing & Drying) Isolation->Purification PyridylUrea Pyridyl Urea Purification->PyridylUrea

Caption: A generalized workflow for the synthesis of pyridyl ureas.

G Potential Kinase Inhibition Signaling Pathways cluster_upstream Upstream Signals cluster_receptors Receptors & Kinases cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactors->RTK StressSignals Stress Signals (e.g., ROS) ASK1 ASK1 StressSignals->ASK1 MEK MEK RTK->MEK Angiogenesis Angiogenesis RTK->Angiogenesis ASK1->MEK Apoptosis Apoptosis ASK1->Apoptosis ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival PyridylUrea This compound Derivative PyridylUrea->RTK Inhibition PyridylUrea->ASK1 Inhibition PyridylUrea->ERK Inhibition

Caption: Potential inhibition of RTK, ASK1, and ERK signaling pathways.

Conclusion

This compound serves as a valuable and versatile scaffold in the development of novel chemical entities with significant therapeutic potential. Its straightforward synthesis and the ability to act as a ligand for metal complexation make it an attractive molecule for further investigation. The demonstrated anti-proliferative activities of related pyridyl ureas highlight the promise of this compound class, particularly as kinase inhibitors for anticancer drug discovery. Future research will likely focus on optimizing the structure of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

References

The Ascendancy of Pyridinylureas: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinylurea scaffold has firmly established itself as a privileged structure in modern medicinal chemistry, underpinning the development of numerous clinically significant therapeutic agents. The unique electronic properties and hydrogen bonding capabilities imparted by the pyridine and urea moieties grant these molecules high affinity and specificity for a diverse range of biological targets, most notably protein kinases. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of pyridinylurea compounds, with a focus on their role as kinase inhibitors in oncology.

The journey of urea-based compounds in medicine began over a century ago with the development of the trypanocidal agent suramin.[1] However, it was the strategic incorporation of the pyridine ring that unlocked a new dimension of therapeutic potential, leading to the development of potent and selective kinase inhibitors. This guide will delve into the seminal discoveries, key structure-activity relationships (SAR), and the experimental methodologies that have propelled this chemical class to the forefront of drug discovery.

Discovery and History: From Early Observations to Clinical Triumphs

The story of pyridinylureas is intertwined with the broader history of urea derivatives in medicinal chemistry, which dates back to the early 20th century.[2][3] The synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event that marked the beginning of modern organic chemistry.[2][4] The urea functional group's ability to form stable hydrogen bonds with biological targets made it an attractive moiety for drug design.[2]

The evolution towards pyridinylureas as potent kinase inhibitors was a gradual process. An early example of a biologically active N-phenyl-N'-pyridinylurea was investigated for its anticonvulsant activity. While not a kinase inhibitor, this work demonstrated the therapeutic potential of this scaffold.

A significant breakthrough came with the discovery of diaryl ureas as potent inhibitors of Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. This led to the development of Sorafenib (Nexavar®) , a multi-kinase inhibitor that targets Raf kinases as well as VEGFR and PDGFR.[1] The discovery of Sorafenib was a pivotal moment, showcasing the power of the pyridinylurea scaffold in oncology and stimulating further research into this class of compounds.

Subsequent research efforts expanded the scope of pyridinylurea derivatives to target other key kinases implicated in cancer and inflammatory diseases. Notably, pyridinylureas have been extensively explored as inhibitors of p38 MAP kinase , a key regulator of inflammatory cytokine production. The diaryl urea compound BIRB 796 emerged as a highly potent and selective allosteric inhibitor of p38 MAP kinase, demonstrating a novel mechanism of action for this class.

The versatility of the pyridinylurea scaffold continues to be explored, with derivatives being developed to target a range of kinases including VEGFR-2, c-Met, and ASK1, among others. This ongoing research underscores the enduring importance of this chemical class in the development of targeted therapies.

Synthetic Methodologies

The synthesis of unsymmetrical pyridinylureas is typically achieved through the reaction of an aminopyridine with a corresponding isocyanate. The isocyanate can be generated in situ from the primary amine using phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).

General Synthetic Workflow for Pyridinylurea Compounds

G cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_product Final Product Aminopyridine Aminopyridine Pyridinylurea Pyridinylurea Aminopyridine->Pyridinylurea Aromatic_Amine Aromatic_Amine Isocyanate Isocyanate Aromatic_Amine->Isocyanate Phosgene or equivalent Isocyanate->Pyridinylurea Reaction

Caption: General synthetic workflow for pyridinylurea compounds.

Experimental Protocol: Synthesis of Sorafenib

The synthesis of Sorafenib provides a concrete example of the practical application of the general synthetic strategy. A common route involves the following key steps:[5]

  • Preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride (1): Picolinic acid is reacted with thionyl chloride. Under these conditions, chlorination of the pyridine ring at the 4-position occurs concurrently with the formation of the acid chloride.[5]

  • Amidation to form 4-chloro-N-methylpicolinamide (2a-e in some schemes): The crude acid chloride is reacted with the desired amine (in the case of Sorafenib, methylamine) to form the corresponding amide.[5]

  • Etherification to form 4-(4-aminophenoxy)-N-methylpicolinamide (3a-e in some schemes): The 4-chloro-N-methylpicolinamide is coupled with 4-aminophenol in the presence of a base, such as potassium tert-butoxide, to form the diaryl ether intermediate.[5]

  • Urea formation to yield Sorafenib (4a-e in some schemes): The final step involves the reaction of the aminophenoxy intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage, yielding Sorafenib.[5]

Mechanism of Action and Key Signaling Pathways

Pyridinylurea compounds exert their therapeutic effects primarily through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[6][7][8][9] Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Pyridinylurea derivatives have been developed as potent inhibitors of p38 MAPK.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Pyridinylurea Pyridinylurea Inhibitors Pyridinylurea->p38 inhibits Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridinylurea compounds.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[10][11][12][13][14] Inhibition of VEGFR-2 signaling is a crucial strategy in cancer therapy to cut off the blood supply to tumors. Many pyridinylurea compounds, including Sorafenib, are potent inhibitors of VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyridinylurea Pyridinylurea Inhibitors Pyridinylurea->VEGFR2 inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds & activates Gab1 Gab1 cMet->Gab1 Pyridinylurea Pyridinylurea Inhibitors Pyridinylurea->cMet inhibits PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf CellResponse Cell Proliferation, Migration, Invasion Akt->CellResponse MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

References

Hydrogen bonding capabilities of dipyridinyl ureas

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of Dipyridinyl Ureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridinyl ureas represent a significant class of compounds in supramolecular chemistry and medicinal chemistry, largely owing to their versatile hydrogen bonding capabilities. The presence of both urea and pyridyl functionalities provides a unique arrangement of hydrogen bond donors and acceptors, enabling the formation of complex supramolecular assemblies and facilitating potent interactions with biological targets. This technical guide explores the fundamental principles of hydrogen bonding in dipyridinyl ureas, details the experimental and computational methods used for their characterization, and highlights their applications in anion recognition and drug discovery, particularly as kinase inhibitors.

Core Principles of Hydrogen Bonding in Dipyridinyl Ureas

The hydrogen bonding behavior of dipyridinyl ureas is governed by the interplay between the urea moiety (-NH-CO-NH-) and the two terminal pyridyl rings. The urea group contains two N-H protons that are excellent hydrogen bond donors and a carbonyl oxygen that can act as a hydrogen bond acceptor. The pyridyl rings introduce additional hydrogen bond acceptor sites at their nitrogen atoms.

A key structural feature of dipyridinyl ureas is the frequent absence of the classic one-dimensional "urea tape" or α-network motif, which is common in many other diaryl ureas.[1] This motif consists of bifurcated N−H···O hydrogen bonds between adjacent urea molecules. In dipyridinyl ureas, this pattern is disrupted because the electron-withdrawing nature of the pyridyl rings reduces the electron density and hydrogen bond acceptor strength of the urea carbonyl oxygen.[1][2]

Consequently, alternative and often more stable hydrogen bonding patterns emerge:

  • N−H···N(pyridyl) Bonds : The strong N-H donors of the urea group preferentially form intermolecular hydrogen bonds with the more electronegative nitrogen atoms of the pyridyl rings.[1]

  • Intramolecular C−H···O(urea) Interactions : A planar molecular conformation is often stabilized by weak intramolecular hydrogen bonds between C-H groups on the pyridyl rings and the urea carbonyl oxygen. This interaction further weakens the carbonyl oxygen as an external hydrogen bond acceptor.[1][2]

  • Solvent and Guest Interactions : In the presence of other hydrogen bonding species like water, acids, or anions, the urea N-H groups will readily bond with these external acceptors.[1][3]

These competing interactions dictate the supramolecular self-assembly, leading to the formation of discrete molecular duplexes, extended chains, and complex networks.[4][5]

cluster_0 Typical Diaryl Ureas cluster_1 Dipyridinyl Ureas Urea1 R-NH-(C=O)-NH-R Urea2 R-NH-(C=O)-NH-R Urea1->Urea2 N-H···O=C (Urea Tape) Competition Competition leads to alternative motifs DPU1 Py-NH-(C=O)-NH-Py DPU1->DPU1 DPU2 Py-NH-(C=O)-NH-Py DPU1->DPU2 N-H···N(pyridyl) (Preferred Motif) Kinase Kinase Active Site Hinge Hinge Region (e.g., Gly605) Pocket Hydrophobic Pocket DPU Dipyridinyl Urea Inhibitor DPU->Hinge N-H···O=C (Key H-Bond) DPU->Pocket Pyridyl Interaction Aminopyridine 2 eq. Aminopyridine Reaction Stir at RT or gentle heat Aminopyridine->Reaction CDI N,N'-Carbonyldiimidazole (CDI) CDI->Reaction Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Reaction Product N,N'-Dipyridinyl Urea Reaction->Product Byproduct 2 eq. Imidazole Reaction->Byproduct

References

The Bioactive Potential of Pyridinylurea Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

The pyridinylurea scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the bioactive potential of pyridinylurea derivatives, with a primary focus on their anticancer properties driven by potent kinase inhibition. We delve into the synthetic methodologies, mechanisms of action, and structure-activity relationships that underpin their therapeutic promise. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the pyridinylurea core. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of reported activities and visual representations of key signaling pathways.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals, valued for its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic properties.[1] Similarly, the urea functionality is a key pharmacophoric element in many approved drugs, recognized for its capacity to form robust hydrogen bond networks with biological targets.[2] The combination of these two moieties in the pyridinylurea scaffold has given rise to a class of small molecules with significant therapeutic potential, particularly in the realm of oncology.[3]

Pyridinylurea derivatives have been extensively investigated as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[4] By targeting key kinases involved in tumor growth, angiogenesis, and metastasis, pyridinylurea-based compounds have shown considerable promise as anticancer agents.[4][6] This guide will focus on the synthesis, biological activity, and mechanisms of action of pyridinylurea scaffolds, with a particular emphasis on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Apoptosis Signal-regulating Kinase 1 (ASK1).

Synthetic Strategies

The synthesis of unsymmetrical pyridinylureas is typically achieved through the reaction of an aminopyridine with a pyridyl isocyanate or a related reactive intermediate.[7][8] The isocyanate can be generated in situ from the corresponding amine using phosgene or a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI).[7]

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Aminopyridine Aminopyridine Urea Formation Urea Formation Aminopyridine->Urea Formation Pyridyl Isocyanate Precursor Pyridyl Isocyanate Precursor Isocyanate Formation Isocyanate Formation Pyridyl Isocyanate Precursor->Isocyanate Formation e.g., Phosgene, CDI Isocyanate Formation->Urea Formation Pyridinylurea Scaffold Pyridinylurea Scaffold Urea Formation->Pyridinylurea Scaffold Purification Purification Pyridinylurea Scaffold->Purification

Figure 1: General synthetic workflow for pyridinylurea scaffolds.
Experimental Protocol: General Synthesis of 1-Aryl-3-(pyridin-2-yl)urea Derivatives

This protocol describes a common method for the synthesis of pyridinylurea derivatives.

Materials:

  • Appropriate aniline derivative

  • 2-Pyridyl isocyanate

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Cold solvent for washing (e.g., diethyl ether)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve the appropriate aniline (1.0 equivalent) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add an equimolar amount of 2-pyridyl isocyanate dropwise at room temperature.[8]

  • Stir the reaction mixture at room temperature for 2-4 hours.[7]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the collected solid with a cold solvent, such as diethyl ether, to remove unreacted starting materials.[7]

  • Dry the purified product under vacuum.

  • If necessary, further purification can be achieved by recrystallization or column chromatography.

Bioactive Potential and Mechanisms of Action

The primary therapeutic potential of pyridinylurea scaffolds lies in their ability to act as potent inhibitors of protein kinases, thereby modulating key signaling pathways implicated in disease pathogenesis.

Anticancer Activity

Pyridinylurea derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[9][6] This activity is largely attributed to the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Several pyridinylurea compounds have been shown to be potent inhibitors of VEGFR-2 kinase activity.[9][10]

VEGFR2_Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ PI3K PI3K Dimerization & Autophosphorylation->PI3K PKC PKC PLCγ->PKC Akt Akt PI3K->Akt MAPK Cascade MAPK Cascade PKC->MAPK Cascade Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Angiogenesis Angiogenesis MAPK Cascade->Angiogenesis Pyridinylurea Scaffold Pyridinylurea Scaffold Pyridinylurea Scaffold->VEGFR-2 Inhibits

Figure 2: Simplified VEGFR-2 signaling pathway and inhibition by pyridinylurea scaffolds.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[4] Aberrant c-Met signaling is a feature of many human cancers, making it an attractive therapeutic target. Certain pyridinylurea derivatives have demonstrated inhibitory activity against c-Met.[4]

cMet_Pathway HGF HGF c-Met c-Met HGF->c-Met Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met->Dimerization & Autophosphorylation RAS-MAPK Pathway RAS-MAPK Pathway Dimerization & Autophosphorylation->RAS-MAPK Pathway PI3K-Akt Pathway PI3K-Akt Pathway Dimerization & Autophosphorylation->PI3K-Akt Pathway Cell Growth & Motility Cell Growth & Motility RAS-MAPK Pathway->Cell Growth & Motility Invasion Invasion PI3K-Akt Pathway->Invasion Pyridinylurea Scaffold Pyridinylurea Scaffold Pyridinylurea Scaffold->c-Met Inhibits

Figure 3: Simplified c-Met signaling pathway and inhibition by pyridinylurea scaffolds.

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is activated by various cellular stresses, including oxidative stress, and plays a crucial role in apoptosis.[4] Inhibition of ASK1 is being explored as a therapeutic strategy in various diseases, including cancer.[4][7]

ASK1_Pathway Cellular Stress Cellular Stress ASK1 ASK1 Cellular Stress->ASK1 Activates MKK4/7 MKK4/7 ASK1->MKK4/7 Phosphorylates MKK3/6 MKK3/6 ASK1->MKK3/6 Phosphorylates JNK JNK MKK4/7->JNK Activates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Activates Apoptosis Apoptosis JNK->Apoptosis p38 MAPK->Apoptosis Pyridinylurea Scaffold Pyridinylurea Scaffold Pyridinylurea Scaffold->ASK1 Inhibits

Figure 4: Simplified ASK1 signaling pathway and inhibition by pyridinylurea scaffolds.
Quantitative Anticancer Activity

The antiproliferative effects of various pyridinylurea derivatives have been quantified using in vitro cell-based assays. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values against different cancer cell lines and kinases.

Table 1: In Vitro Anticancer Activity of Pyridinylurea Derivatives

CompoundCell LineIC50 / GI50 (µM)Reference
8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[9][6]
8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[9][6]
8aMCF-7 (Breast)0.06[11]
8hHCT116 (Colon)0.33[11]
8iMCF-7 (Breast)0.16[11]
Doxorubicin (Ref.)MCF-7 (Breast)1.93[9]
Irinotecan (Ref.)MCF-7 (Breast)0.35[11]
Irinotecan (Ref.)HCT116 (Colon)0.62[11]

Table 2: Kinase Inhibitory Activity of Pyridinylurea Derivatives

CompoundTarget KinaseIC50 (µM)Reference
8bVEGFR-25.0 ± 1.91[9][6]
8eVEGFR-23.93 ± 0.73[9][6]
Other Bioactivities

While the primary focus has been on anticancer applications, the pyridinylurea scaffold has also been explored for other therapeutic indications.

  • Anti-inflammatory Activity: Some pyridine and pyrimidine derivatives have shown anti-inflammatory properties by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[12]

  • Antimicrobial Activity: Various urea and pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2][13][14]

  • Antiviral Activity: The pyridine nucleus is present in several compounds with reported antiviral activities against a range of viruses.[15][16]

Further investigation is warranted to fully elucidate the potential of pyridinylurea scaffolds in these and other therapeutic areas.

Experimental Protocols for Biological Evaluation

A general experimental workflow for evaluating the bioactive potential of pyridinylurea scaffolds is presented below.

Experimental_Workflow Compound Synthesis & Purification Compound Synthesis & Purification In Vitro Kinase Assays In Vitro Kinase Assays Compound Synthesis & Purification->In Vitro Kinase Assays Screening Cell Viability Assays Cell Viability Assays Compound Synthesis & Purification->Cell Viability Assays Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Kinase Assays->Mechanism of Action Studies Cell Viability Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Figure 5: General experimental workflow for bioactive evaluation.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibition of kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met, ASK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (pyridinylurea derivative)

  • ADP-Glo™ Kinase Assay kit or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Setup: Add the diluted test compound to the wells of the assay plate. Include appropriate controls (no enzyme, no compound).

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).[9][17]

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes at room temperature.[18]

  • Luminescence Detection: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and read the luminescence using a plate reader.[18]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compound (pyridinylurea derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[19]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for the optimization of lead compounds. For pyridinylurea scaffolds, the nature and position of substituents on the pyridine rings significantly influence their biological activity. For example, studies have shown that the presence of electron-withdrawing groups can enhance anticancer activity. A comprehensive analysis of SAR is essential for the rational design of more potent and selective pyridinylurea-based inhibitors.

Conclusion and Future Directions

Pyridinylurea scaffolds represent a versatile and highly promising platform for the development of novel therapeutic agents. Their synthetic tractability and demonstrated efficacy as potent kinase inhibitors have established them as a focal point in anticancer drug discovery. The data and protocols presented in this technical guide provide a solid foundation for researchers to advance the exploration of this important class of compounds. Future efforts should focus on expanding the structure-activity relationship landscape, optimizing pharmacokinetic and pharmacodynamic properties, and exploring the full therapeutic potential of pyridinylurea derivatives beyond oncology, including in inflammatory, infectious, and other diseases. The continued investigation of these scaffolds holds great promise for the discovery of next-generation medicines.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 1,3-Di(pyridin-2-yl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1,3-Di(pyridin-2-yl)urea, a molecule of significant interest in coordination chemistry, catalysis, and medicinal chemistry. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside comprehensive experimental protocols for acquiring such data.

Core Molecular Properties

This compound is a symmetrical urea derivative featuring two pyridyl groups. Its robust structure and potential for hydrogen bonding and metal coordination make it a valuable building block in supramolecular chemistry and drug design.[1]

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₄O[2]
Molecular Weight214.22 g/mol [2]
CAS Number6268-43-5[2]
AppearanceWhite to off-white solid[]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet (broad)2HN-H (Urea)
~8.2 - 8.3Doublet2HPyridyl H6
~7.7 - 7.8Triplet of Doublets2HPyridyl H4
~7.2 - 7.3Doublet2HPyridyl H3
~7.0 - 7.1Triplet2HPyridyl H5
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~153C =O (Urea)
~152Pyridyl C2
~148Pyridyl C6
~138Pyridyl C4
~118Pyridyl C3
~112Pyridyl C5
Table 3: Key IR Absorption Bands (KBr Disc)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretch
1700 - 1650StrongC=O Stretch (Amide I)
1600 - 1570Medium-StrongPyridine C=N/C=C Stretch
1550 - 1500StrongN-H Bend (Amide II)
1300 - 1200MediumC-N Stretch
Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)
m/zIon
215.0927[M+H]⁺
237.0746[M+Na]⁺
213.0771[M-H]⁻

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Employ a standard pulse sequence with a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Prepare a potassium bromide (KBr) disc.[4]

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent disc.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr disc in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[4]

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction from the sample spectrum. Identify and label significant absorption peaks. An available FTIR spectrum for 1,3-bis(2-pyridinyl)urea can be used for comparison.[5]

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

  • Instrumentation : Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[6]

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to scan from m/z 100 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the analyte.

  • Data Processing : Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions. Utilize the high-resolution data to confirm the elemental composition of the observed ions.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis reactant reactant product product 2-Aminopyridine 2-Aminopyridine Triphosgene Triphosgene Reaction Reaction (Inert Solvent, Base) Triphosgene->Reaction DPU_Product This compound Reaction->DPU_Product Purification Purification (Recrystallization) DPU_Product->Purification Pure_DPU Pure Product Purification->Pure_DPU

Synthetic pathway for this compound.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis start_node start_node end_node end_node data_node data_node NMR_Spec NMR Spectroscopy NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Spec IR Spectroscopy IR_Data IR Spectrum IR_Spec->IR_Data Mass_Spec Mass Spectrometry MS_Data Mass Spectrum Mass_Spec->MS_Data Structure_Confirmation Structural Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Pure_Sample Pure_Sample Pure_Sample->IR_Spec Pure_Sample->Mass_Spec

Workflow for spectroscopic characterization.

References

Crystal Structure Analysis of 1,3-Di(pyridin-2-yl)urea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of 1,3-di(pyridin-2-yl)urea derivatives, a class of compounds recognized for their significant therapeutic potential, particularly as kinase inhibitors in oncology. The structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

Introduction

This compound and its analogs are heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their rigid backbone, combined with the hydrogen bonding capabilities of the urea moiety and the coordinating properties of the pyridine nitrogen atoms, makes them ideal scaffolds for interacting with biological targets. Notably, derivatives of this core structure have shown potent inhibitory activity against key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-MET), and Apoptosis Signal-regulating Kinase 1 (ASK1).

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of these derivatives. This information provides precise details on bond lengths, bond angles, torsion angles, and, crucially, the intra- and intermolecular interactions that govern their crystal packing and receptor binding.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of a substituted 2-aminopyridine with a corresponding isocyanate.

General Synthesis Protocol

A versatile method for synthesizing N,N-dialkyl-N′-(pyridin-2-yl)-ureas involves the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides.[1]

Experimental Workflow for Synthesis

G start Start: Pyridine-N-oxide and Dialkylcyanamide acid Acid Catalyst (e.g., TfOH) start->acid 1. Add reaction Reaction in Solvent (e.g., Dichloromethane) acid->reaction 2. Initiate Reaction workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup 3. Quench extraction Organic Extraction (e.g., CH2Cl2) workup->extraction 4. Isolate drying Drying (e.g., Na2SO4) extraction->drying 5. Remove Water purification Purification (e.g., Column Chromatography) drying->purification 6. Purify product Final Product: N,N-dialkyl-N'-(pyridin-2-yl)urea purification->product 7. Isolate Pure Compound

Caption: General workflow for the synthesis of pyridin-2-yl urea derivatives.

Crystallization Protocols

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation, vapor diffusion, and cooling crystallization are common techniques.

Protocol for Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/chloroform) to near saturation.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small holes.

  • Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

Crystal Structure Analysis

X-ray Diffraction Experimental Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Experimental Workflow for X-ray Diffraction

G crystal Select Single Crystal mount Mount on Goniometer crystal->mount cool Cool Crystal (e.g., 100 K N2 stream) mount->cool diffractometer Place in Diffractometer cool->diffractometer data_collection Collect Diffraction Data diffractometer->data_collection processing Process Data (Indexing, Integration) data_collection->processing solution Solve Structure (Direct/Patterson Methods) processing->solution refinement Refine Structure (Least-Squares) solution->refinement validation Validate Structure refinement->validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Quantitative Crystallographic Data

The following tables summarize key crystallographic parameters for representative this compound derivatives and related structures.

Table 1: Crystal Data and Structure Refinement Details

ParameterDerivative 1 (Macrocycle)[2]Derivative 2 (Cu Complex)[1]
Empirical FormulaC₂₅H₃₂N₄O₅C₁₈H₂₆Cl₂CuN₆O₂
Formula Weight484.55492.88
Temperature (K)293(2)100(2)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)10.457(3)10.1341(3)
b (Å)18.000(5)16.0343(5)
c (Å)13.626(4)13.6703(4)
β (°)98.69(3)99.643(1)
Volume (ų)2534.6(12)2186.63(11)
Z44
R-factor (%)5.383.52

Table 2: Selected Bond Lengths (Å)

BondDerivative 1 (Macrocycle)[2]Derivative 2 (Cu Complex)[1]
C=O (urea)1.245(3)1.251(2)
C-N (urea-pyridyl)1.391(3)1.385(2)
C-N (urea internal)1.369(3)1.362(2)

Table 3: Key Hydrogen Bond Geometries (Å, °)

D-H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
Derivative 1 (Macrocycle)[2]
N-H···N(pyridyl)0.862.112.919(3)157.0
Derivative 2 (Cu Complex)[1]
N-H···Cl0.842(11)2.454(12)3.2923(16)173(2)

Biological Activity and Signaling Pathways

This compound derivatives often exhibit their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels, thereby starving tumors of essential nutrients.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is involved in tumor cell invasion and metastasis.

G HGF HGF cMET c-MET HGF->cMET Binds & Activates GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 Inhibitor This compound Derivative Inhibitor->cMET Inhibits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT Akt PI3K->AKT MAPK MAPK Pathway RAS->MAPK Invasion Cell Invasion, Metastasis, Proliferation STAT3->Invasion Promotes AKT->Invasion Promotes MAPK->Invasion Promotes

Caption: Inhibition of the c-MET signaling pathway.

ASK1 Signaling Pathway

ASK1 is a key component of the MAP kinase (MAPK) cascade, which is activated by cellular stress and can lead to apoptosis.

G Stress Cellular Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 Inhibitor This compound Derivative Inhibitor->ASK1 Inhibits JNK JNK MKK47->JNK p38 p38 MKK36->p38 Apoptosis Apoptosis JNK->Apoptosis Induces p38->Apoptosis Induces

Caption: Inhibition of the ASK1 signaling pathway.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using methods like TR-FRET or luminescence-based ADP detection.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. This structural data, when integrated with biological activity data from assays such as MTT and in vitro kinase inhibition, facilitates a deeper understanding of their mechanism of action. This knowledge is crucial for the structure-based design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties for therapeutic applications.

References

Methodological & Application

Synthesis Protocols for 1,3-Di(pyridin-2-yl)urea: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3-Di(pyridin-2-yl)urea, a molecule of interest in medicinal chemistry and materials science. The protocols are based on established methods for the synthesis of pyridyl ureas.

Introduction

This compound is a symmetrical urea derivative containing two pyridin-2-yl substituents. This structural motif is of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1][2] The urea linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] Additionally, the pyridyl nitrogen atoms can participate in coordination with metal ions, making this compound a versatile ligand in coordination chemistry.[3]

Physicochemical Properties

PropertyValueSource
CAS Number 6268-43-5[3]
Molecular Formula C₁₁H₁₀N₄O[3]
Molecular Weight 214.22 g/mol [3]
Boiling Point 299.3°C at 760 mmHg[3]
Density 1.37 g/cm³[3]
Storage Room temperature, dry seal[3]

Synthesis Protocol: Phosgene Equivalent Method

This protocol describes the synthesis of this compound from 2-aminopyridine using triphosgene as a safer alternative to phosgene gas.

Materials and Equipment
  • 2-Aminopyridine

  • Triphosgene (bis(trichloromethyl)carbonate)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Experimental Procedure

Safety Precaution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminopyridine (2.0 equivalents). Dissolve the 2-aminopyridine in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.

  • Slow Addition: Slowly add the triphosgene solution dropwise to the stirred 2-aminopyridine solution at 0 °C over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a solid.

    • If necessary, further purification can be achieved by silica gel column chromatography.

Characterization Data (Predicted)

  • ¹H NMR: Peaks corresponding to the aromatic protons of the pyridine rings and the N-H protons of the urea linkage are expected. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: Resonances for the carbonyl carbon of the urea and the carbons of the pyridine rings are anticipated.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C=N and C=C stretching of the pyridine rings are expected.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight should be observed.

Biological Activity and Signaling Pathways

Pyridyl urea derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[1][2] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.[1]

Another important target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 is activated by various cellular stresses and can lead to apoptosis (programmed cell death).[4] Inhibition of ASK1 is being explored as a therapeutic strategy in various diseases.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Compound & Kinase Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound This compound (Test Compound) incubation Incubation of Kinase with Compound compound->incubation kinase Kinase (e.g., VEGFR-2) kinase->incubation substrate Substrate & ATP reaction Initiation of Reaction with ATP/Substrate substrate->reaction incubation->reaction detection Detection of Kinase Activity reaction->detection analysis Data Analysis (IC50 determination) detection->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits

References

Application Notes and Protocols for the Metal-Free Synthesis of Pyridin-2-yl Ureas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridin-2-yl urea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, acting as a core structural motif in numerous biologically active molecules. This functionality is crucial for establishing effective interactions with various biomolecular targets.[1] Traditional synthesis methods for these ureas often rely on metal catalysts, which can lead to product contamination with residual metals—a significant concern in pharmaceutical development. Consequently, there is a growing demand for efficient, cost-effective, and environmentally benign metal-free synthetic routes. This document outlines several robust, metal-free protocols for the synthesis of N-substituted pyridin-2-yl ureas, providing detailed experimental procedures and comparative data to aid in methodology selection.

Methodology 1: One-Pot Synthesis via Phenyl Chloroformate Activation

Application Note: This protocol describes a highly efficient, metal- and column-free, one-pot synthesis of unsymmetrical ureas bearing a 2-pyridyl unit. The reaction proceeds through the in situ pyridinolysis of phenyl chloroformate, followed by an inner molecular rearrangement and subsequent aminolysis by a wide range of amines.[2][3] The method is noted for its nearly quantitative conversions, broad substrate scope (including various cyclic secondary amines), and scalability, making it highly attractive for generating libraries of potential drug candidates.[2]

Experimental Protocol:
  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., Nitrogen or Argon), add triethylamine (TEA, 1.5 mmol, 1.5 equiv.). Cool the mixture to 0 °C in an ice bath.

  • Activator Addition: Add phenyl chloroformate (1.1 mmol, 1.1 equiv.) dropwise to the cooled solution over 5-10 minutes. Stir the reaction mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired secondary amine (e.g., morpholine, piperidine, or a substituted aniline) (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Quench the reaction with the addition of water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

    • The protocol is often described as "column-free," with purification achievable through recrystallization or a simple biphasic solvent extraction (e.g., CHCl₃/H₂O) to yield the pure pyridin-2-yl urea.[3]

Methodology 2: Domino Reaction of 2-Aminopyridinium Salts

Application Note: This method provides a novel, base-promoted domino approach for synthesizing pyridin-2-yl urea derivatives from 2-aminopyridinium salts and arylamines.[1] The reaction is postulated to proceed through a cascade of tandem cyclization, intermolecular nucleophilic addition, ring-opening, and demethylation, affording the final products in moderate to good yields with a wide tolerance for various functional groups.[1]

Experimental Protocol:
  • Reactant Mixture: In a sealed tube, combine the 2-aminopyridinium salt (e.g., 1-methyl-2-aminopyridinium iodide) (0.5 mmol, 1.0 equiv.), the desired arylamine (0.6 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.).

  • Solvent Addition: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) (2.0 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C.

  • Monitoring: Stir the reaction at this temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure pyridin-2-yl urea product.

Methodology 3: Hofmann Rearrangement using a Hypervalent Iodine Reagent

Application Note: This approach achieves a tandem synthesis of unsymmetrical N-aryl-N'-pyridylureas from pyridyl carboxamides and aminopyridines. The key step is an in situ Hofmann rearrangement mediated by the hypervalent iodine reagent, phenyliodine diacetate (PhI(OAc)₂), to generate a pyridyl isocyanate intermediate, which is then trapped by an amine.[1] This method avoids the direct handling of potentially hazardous isocyanates.

Experimental Protocol:
  • Reaction Setup: To a mixture of the starting pyridyl carboxamide (e.g., picolinamide) (1.0 mmol, 1.0 equiv.) and the desired amine (e.g., an aniline or aminopyridine) (1.2 mmol, 1.2 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE, 5 mL), add a base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add PhI(OAc)₂ (1.5 mmol, 1.5 equiv.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitoring: Follow the reaction's progress using TLC analysis.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with DCM (15 mL).

    • Wash the mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and brine (10 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product via silica gel column chromatography to yield the target unsymmetrical urea.

Data Presentation: Comparison of Metal-Free Methods

MethodStarting MaterialsKey Reagents / ConditionsProduct ScopeYields (%)Reference
Phenyl Chloroformate Activation 2-Aminopyridine, Secondary AminesPhenyl Chloroformate, TEA, DCM, 0 °C to RTWide range of alkyl and aryl amines; tolerant of diverse functionalities.Up to 99% (near quantitative)[2]
Domino from Aminopyridinium Salts 2-Aminopyridinium Salt, ArylaminesBase (e.g., K₂CO₃), DMSO, 120 °CTolerates a wide range of functional groups on the arylamine.45 - 89%[1]
Hofmann Rearrangement Pyridyl Carboxamide, AminesPhI(OAc)₂, K₃PO₄, DCE, 80 °CN-aryl-N'-pyridylureas and N,N'-bipyridylureas.Moderate to Good[1]
Reamination of Masked Isocyanates N,N-dialkyl-N'-(pyridin-2-yl)urea, AminesHeat (e.g., 90 °C), DMF or ChlorobenzeneWide range of aryl and alkyl amines.40 - 96%[4]
From Pyridine N-Oxides Pyridine N-oxide, DialkylcyanamideMethanesulfonic Acid, Acetonitrile, 60 °CWide range of substituted pyridin-2-yl ureas.63 - 92%[5][6]

Visualization of Synthetic Workflow

The following diagram illustrates the generalized workflow for the one-pot synthesis of pyridin-2-yl ureas using the phenyl chloroformate activation method, which is noted for its high efficiency and operational simplicity.

Metal_Free_Urea_Synthesis Start_Aminopyridine 2-Aminopyridine Process_Activation Activation & Intermediate Formation Start_Aminopyridine->Process_Activation invis2 Start_Amine Secondary Amine (R¹R²NH) Process_Aminolysis Nucleophilic Attack (Aminolysis) Start_Amine->Process_Aminolysis Reagent_PhOCOCl Phenyl Chloroformate (Activator) Reagent_PhOCOCl->Process_Activation invis1 Reagent_Base Base (TEA) Reagent_Base->Process_Activation Process_Activation->Process_Aminolysis Activated Intermediate Product_Urea Final Product: Pyridin-2-yl Urea Process_Aminolysis->Product_Urea

References

Application Notes and Protocols: 1,3-Di(pyridin-2-yl)urea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(pyridin-2-yl)urea is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals, including copper, nickel, and cobalt.[1] The presence of both pyridyl and urea moieties allows for multiple coordination modes and the formation of intricate supramolecular structures through hydrogen bonding.[1] Metal complexes derived from this ligand and its substituted analogues have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry, particularly as potential anticancer and antimicrobial agents.[1][2] This document provides an overview of its applications, quantitative data on selected complexes, and detailed experimental protocols for its synthesis and the preparation of its metal complexes.

Applications

The applications of this compound and its derivatives are multifaceted:

  • Coordination Chemistry: It serves as a chelating ligand, forming complexes with various metal ions. The resulting coordination polymers exhibit diverse structural topologies.[3][4]

  • Catalysis: Metal complexes of pyridyl ureas are employed as catalysts in organic reactions, such as carbon-carbon bond formation.[1] Palladium(II) complexes with pyridine-based ligands, for instance, have shown efficacy in Suzuki-Miyaura and Heck cross-coupling reactions.[5]

  • Medicinal Chemistry: Pyridyl urea derivatives have been investigated as scaffolds for bioactive molecules.[1] They have shown potential as enzyme inhibitors and possess antimicrobial properties.[1] Notably, certain copper(II) complexes of 2-pyridyl ureas have demonstrated antiproliferative action against cancer cell lines.[2][6] Some derivatives act as apoptosis inducers by inhibiting c-MET and VEGFR-2 kinases.[7][8]

  • Sensors: The selective binding of this compound to specific metal ions makes it a candidate for the development of chemical sensors.[1]

  • Supramolecular Chemistry: The urea functionality facilitates the construction of hydrogen-bonded networks, leading to the formation of complex supramolecular assemblies.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₀N₄O[9]
Molecular Weight214.22 g/mol [9]
CAS Number6268-43-5[9]
Boiling Point299.3°C at 760 mmHg[1]
Density1.37 g/cm³[1]
Table 2: Antiproliferative Activity of Selected 2-Pyridyl Urea-Based Cu(II) Complexes
CompoundCell LineIC₅₀ (μM)Reference
Cu(U3)₂Cl₂NCI-H197539.6 ± 4.5[2][6]
Cu(U11)₂Cl₂NCI-H197533.4 ± 3.8[2][6]
Table 3: Kinase Inhibitory Activity of 1,3-Diphenylurea Appended Aryl Pyridine Derivatives
Compoundc-MET IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Reference
2d65310[7]
2f2435[7]
2j150290[7]
2k170320[7]
2n1824[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

A common synthetic route to N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. For symmetrical ureas like this compound, a phosgene equivalent can be reacted with 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Dry Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous toluene.

  • Add the triphosgene solution dropwise to the stirred solution of 2-aminopyridine and triethylamine at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow

G Synthesis of this compound A 2-Aminopyridine + Triethylamine in Toluene C Reaction at 0°C to rt A->C B Triphosgene in Toluene B->C D Quenching with NaHCO3 C->D E Extraction with DCM D->E F Purification by Column Chromatography E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Copper(II) Coordination Polymer with 1,3-Di(pyridin-3-yl)urea

This protocol describes the hydrothermal synthesis of a copper(II) coordination polymer using a substituted analogue, 1,3-di(pyridin-3-yl)urea (3-dpu).[3]

Materials:

  • Copper(II) nitrate hemi(pentahydrate) (Cu(NO₃)₂·2.5H₂O)

  • Glutaric acid

  • 1,3-Di(pyridin-3-yl)urea (3-dpu)

  • 1.0 M Sodium hydroxide (NaOH) solution

  • Distilled water

  • Teflon-lined acid digestion bomb

Procedure:

  • In a Teflon-lined acid digestion bomb, combine Cu(NO₃)₂·2.5H₂O (86 mg, 0.37 mmol), glutaric acid (50 mg, 0.37 mmol), and 1,3-di(pyridin-3-yl)urea (79 mg, 0.37 mmol).[3]

  • Add 10 mL of distilled water and 0.75 mL of a 1.0 M NaOH solution.[3]

  • Seal the bomb and heat it in an oven at 100 °C (373 K) for 24 hours.[3]

  • After 24 hours, cool the oven slowly to room temperature (273 K).[3]

  • Collect the resulting green crystals by filtration.

  • Wash the crystals with distilled water and air dry. The reported yield is 58%.[3]

  • The product can be characterized by single-crystal X-ray diffraction.

Diagram of Hydrothermal Synthesis

G Hydrothermal Synthesis of a Cu(II) Coordination Polymer Reactants Cu(NO3)2·2.5H2O + Glutaric Acid + 3-dpu + NaOH in H2O Heating Heat at 100°C for 24h Reactants->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Product Green Crystals of {[Cu2(glu)2(3-dpu)]n} Cooling->Product

Caption: Hydrothermal synthesis of a copper(II) coordination polymer.

Protocol 3: General Procedure for Heck Cross-Coupling Catalyzed by a Pd(II)-Pyridine Complex

The following is a general protocol for a Heck cross-coupling reaction using a Pd(II) complex with pyridine-based ligands as a pre-catalyst.[5]

Materials:

  • Aryl iodide

  • Olefin

  • Triethylamine (Et₃N)

  • Pd(II)-pyridine complex (e.g., [Pd(4-X-py)₂Cl₂])

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the aryl iodide (1.0 mmol), the olefin (1.2 mmol), and triethylamine (2.0 mmol).

  • Add the Pd(II)-pyridine complex (0.1 mol %).

  • Add DMSO (3 mL) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for the required time (typically monitored by GC or TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of Catalytic Cycle

G Simplified Heck Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-I RPdX R-Pd(II)-X(L_n) OxAdd->RPdX Coord Olefin Coordination RPdX->Coord Olefin Insert Migratory Insertion Coord->Insert BetaHydride β-Hydride Elimination Insert->BetaHydride Product Alkene Product BetaHydride->Product RedElim Reductive Elimination (Base) BetaHydride->RedElim H-Pd(II)-X RedElim->Pd0

Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.

References

Application Notes and Protocols for 1,3-Di(pyridin-2-yl)urea in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Di(pyridin-2-yl)urea as a ligand in the synthesis of metal complexes and explores its potential applications in catalysis. While direct, detailed catalytic protocols for this compound are not extensively documented in the reviewed literature, this document outlines the synthesis of its metal complexes and discusses the catalytic activities of structurally related compounds, providing a basis for further research and development.

Introduction to this compound

This compound is a versatile organic compound featuring a central urea group flanked by two pyridin-2-yl moieties. This structure allows it to act as a multidentate ligand, coordinating with various transition metals to form stable complexes.[1] The presence of both urea and pyridine functionalities imparts unique electronic and steric properties to these metal complexes, making them of interest in diverse fields, including supramolecular chemistry, sensor technology, medicinal chemistry, and catalysis.[1] In catalysis, it is particularly noted for its potential in developing catalysts for specific organic reactions, such as carbon-carbon bond formation.[1]

Synthesis of Metal Complexes with 2-Pyridyl Urea Ligands

The primary application of this compound in a catalytic context is as a ligand for the preparation of transition metal complexes. Copper(II) complexes of substituted 2-pyridyl ureas have been synthesized and well-characterized. The following protocol is adapted from the synthesis of Cu(II) complexes of N,N-dialkyl-N'-(pyridin-2-yl)ureas.

Experimental Protocol: Synthesis of Copper(II) Complexes of Substituted 2-Pyridyl Ureas

This protocol describes a general procedure for the synthesis of copper(II) chloride complexes with 2-pyridyl urea-based ligands.

Materials:

  • Substituted 2-pyridyl urea ligand (e.g., N,N-dialkyl-N'-(pyridin-2-yl)urea)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (MeOH)

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • Prepare a solution of the 2-pyridyl urea ligand (0.2 mmol) in 4 mL of methanol.

  • Prepare a solution of CuCl₂·2H₂O (0.1 mmol) in 4 mL of isopropyl alcohol.

  • Add the ligand solution to the solution of CuCl₂·2H₂O.

  • Allow the resulting solution to slowly evaporate over 3-4 days.

  • The target Cu(II) complex will precipitate as a crystalline or powder material.

  • Collect the solid by filtration and dry in the air at 50 °C.

Data Presentation: Characterization of Synthesized Copper(II)-Pyridyl Urea Complexes

The following table summarizes typical characterization data for synthesized Cu(II) complexes with various substituted 2-pyridyl urea ligands (U).

ComplexYield (%)ColorMolecular Formula
[Cu(U1)₂Cl]⁺[Cl]⁻46GreenC₁₆H₂₂CuCl₂N₆O₂
[Cu(U2)₂Cl]⁺[Cl]⁻54GreenC₁₈H₂₆CuCl₂N₆O₂
[Cu(U3)₂Cl₂]72Greenish-yellowC₁₆H₂₀CuCl₂N₈O₆
[Cu(U4)₂Cl]⁺[Cl]⁻57GreenC₁₈H₂₀CuCl₂N₈O₂
[Cu(U6)₂Cl]⁺[Cl]⁻58GreenC₂₂H₂₆CuCl₂N₁₀O₄
[Cu(U9)₂Cl]⁺[Cl]⁻64GreenC₂₄H₃₄CuCl₂N₆O₂

Data compiled from studies on substituted 2-pyridyl urea copper(II) complexes.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation Ligand 2-Pyridyl Urea Ligand in Methanol Mixing Mixing of Solutions Ligand->Mixing Metal_Salt CuCl2·2H2O in Isopropyl Alcohol Metal_Salt->Mixing Evaporation Slow Evaporation (3-4 days) Mixing->Evaporation Precipitation Precipitation of Cu(II) Complex Evaporation->Precipitation Isolation Filtration and Drying Precipitation->Isolation Product Crystalline or Powder Product Isolation->Product

General workflow for the synthesis of Cu(II)-pyridyl urea complexes.

Applications in Catalysis: An Overview of Related Systems

While specific catalytic protocols for complexes of this compound are not extensively detailed in the surveyed literature, the broader class of pyridyl-urea and related pyridyl-containing ligands is known to form catalytically active metal complexes. These serve as a strong indicator of the potential catalytic applications of this compound complexes.

Ruthenium Complexes in Hydrogenation Reactions: Ruthenium complexes bearing pyridyl-thiourea ligands, which are structurally similar to this compound, have been shown to act as catalysts for hydrogenation reactions. These complexes can activate molecular hydrogen and facilitate the reduction of polar multiple bonds. The catalytic performance is often influenced by the coordination mode of the pyridyl-containing ligand.

Palladium Complexes in Cross-Coupling Reactions: N-arylureas have been successfully employed as ligands in palladium-catalyzed heteroannulation reactions, a type of cross-coupling reaction.[2][3] These sterically undemanding ligands have shown to be effective in preparing substituted indolines. This suggests that palladium complexes of this compound could potentially be active catalysts for various cross-coupling reactions, such as Suzuki or Heck reactions.

Copper Complexes in Oxidation and Aziridination Reactions: Copper(II) complexes with pyridyl-appended ligands have been investigated as catalysts for olefin aziridination, achieving high yields.[4] Although the primary focus of the synthesized copper(II) complexes of 2-pyridyl ureas has been on their biological activity, their structural features suggest potential for catalytic applications in oxidation reactions.

Cobalt Complexes in Polymerization: Cobalt(II) complexes with bis(imino)pyridyl ligands are known to be highly active catalysts for ethylene polymerization. This highlights the utility of pyridyl-containing ligands in designing catalysts for polymerization reactions.

Visualization of Ligand Coordination

Coordination of this compound to a metal center (M).

Conclusion and Future Outlook

This compound is a valuable ligand for the synthesis of various transition metal complexes. While its direct application in catalysis is an emerging area, the catalytic activity of structurally related pyridyl-urea and pyridyl-containing ligand complexes suggests significant potential. Future research should focus on the systematic investigation of the catalytic activity of well-defined this compound metal complexes in a range of organic transformations, including cross-coupling, hydrogenation, and oxidation reactions. The development of detailed catalytic protocols will be crucial for unlocking the full potential of this versatile ligand in synthetic chemistry.

References

Application Notes and Protocols for 1,3-Di(pyridin-2-yl)urea Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di(pyridin-2-yl)urea and its derivatives represent a promising class of small molecule kinase inhibitors with significant therapeutic potential in oncology and inflammatory diseases. The urea-based scaffold serves as a key pharmacophore, facilitating crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. This document provides a comprehensive overview of the biological activities of these compounds, focusing on their inhibitory effects on key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-MET), Apoptosis Signal-regulating Kinase 1 (ASK1), and RAF kinases. Detailed protocols for essential in vitro assays, including kinase activity and cell viability determination, are provided to enable researchers to evaluate and characterize these inhibitors. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and practical application.

Introduction

The pyridinyl urea scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The unique electronic properties and hydrogen bonding capabilities of the urea and pyridine moieties contribute to their high affinity for various biological targets, particularly protein kinases.[3] This class of compounds, specifically this compound derivatives, has demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression and other diseases.[2] Their mechanism of action often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways crucial for cell proliferation, survival, and angiogenesis.[1][2] This document serves as a technical guide for researchers interested in the evaluation and application of this compound derivatives as kinase inhibitors.

Data Presentation: Kinase Inhibition and Cytotoxicity

The following tables summarize the in vitro biological activities of various this compound derivatives and related analogs against different kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Diaryl Urea Derivatives

Compound IDTarget KinaseIC50 (nM)Assay Type
Compound 2f c-MET24Enzymatic Assay
VEGFR-235Enzymatic Assay
Compound 2n c-MET18Enzymatic Assay
VEGFR-224Enzymatic Assay
Compound 2d c-MET65Enzymatic Assay
VEGFR-2310Enzymatic Assay
Compound 2j c-MET150Enzymatic Assay
VEGFR-2290Enzymatic Assay
Compound 2k c-MET170Enzymatic Assay
VEGFR-2320Enzymatic Assay
Pyridin-2-yl Urea Derivative 2 ASK11.55 ± 0.27In vitro bioassay
Pyridin-2-yl Urea Derivative 4 ASK145.27 ± 4.82In vitro bioassay
Pyridin-2-yl Urea Derivative 6 ASK12.92 ± 0.28In vitro bioassay
Sorafenib RAF-16In vitro kinase assay
VEGFR-290In vitro kinase assay
c-Kit68In vitro kinase assay
Selonsertib ASK11.55 ± 0.27In vitro bioassay

Data compiled from multiple sources.[4][5][6][7]

Table 2: In Vitro Antiproliferative Activity of Diaryl Urea Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Assay Type
Compound 2n MCF-7Breast Cancer0.76MTT Assay
PC-3Prostate Cancer1.85MTT Assay
Compound 2f MCF-7Breast Cancer1.23MTT Assay
PC-3Prostate Cancer2.17MTT Assay
Compound 2d MCF-7Breast Cancer21.5MTT Assay
PC-3Prostate Cancer3.42MTT Assay
Cabozantinib MCF-7Breast Cancer1.06MTT Assay
PC-3Prostate Cancer2.01MTT Assay
Sorafenib Hep3BHepatocellular Carcinoma9.477MTT Assay
PLC/PRF/5Hepatocellular Carcinoma7.755MTT Assay
Huh7Hepatocellular Carcinoma5.697MTT Assay
SMMC7721Hepatocellular Carcinoma12.22MTT Assay
SMCI Hep3BHepatocellular Carcinoma8.033MTT Assay
PLC/PRF/5Hepatocellular Carcinoma10.37MTT Assay
Huh7Hepatocellular Carcinoma12.98MTT Assay
SMMC7721Hepatocellular Carcinoma11.83MTT Assay

Data compiled from multiple sources.[4][8]

Experimental Protocols

General Synthesis of Unsymmetrical this compound Derivatives

A common and effective method for synthesizing unsymmetrical diaryl ureas involves the reaction of an aminopyridine with a pyridyl isocyanate. The isocyanate can be generated in situ from the corresponding amine using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).

Materials:

  • 2-Aminopyridine derivative

  • 3-Pyridyl isocyanate or corresponding 3-aminopyridine

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Reactant Preparation: Dissolve an equimolar amount of the desired 2-aminopyridine derivative in a suitable anhydrous solvent under an inert atmosphere.[1]

  • Isocyanate Generation (if starting from an amine): To a separate flask, dissolve the 3-aminopyridine in an anhydrous solvent. Cool the solution to 0°C and slowly add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine). Stir for 1-2 hours at 0°C, then allow to warm to room temperature to generate the pyridyl isocyanate in situ.

  • Reaction Initiation: To the stirred solution of the 2-aminopyridine, add the 3-pyridyl isocyanate (either commercially available or generated in situ) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere for a period ranging from a few hours to overnight to ensure the reaction goes to completion.

  • Product Isolation: The resulting this compound derivative often precipitates out of the solution upon completion of the reaction. Collect the solid product by filtration.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-MET, ASK1, RAF)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2)

  • ATP

  • This compound derivative stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute these solutions in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or DMSO control to the appropriate wells.

  • Add 5 µL of a solution containing the kinase enzyme and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 15 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This TR-FRET assay measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer.

Materials:

  • Recombinant human kinase with an appropriate tag (e.g., His-tag)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., Eu-anti-His)

  • Fluorescently labeled kinase tracer

  • This compound derivative stock solution in DMSO

  • Kinase Buffer

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Create intermediate dilutions in kinase buffer.

  • Assay Plate Setup: Add 5 µL of the intermediate compound dilutions or DMSO control to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add 5 µL to each well.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[10]

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate filters for europium donor emission (615 nm) and tracer acceptor emission (665 nm).[10]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11] Gently shake the plate on an orbital shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.[11]

Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits cMET_Signaling_Pathway HGF HGF cMET c-MET HGF->cMET Binds GAB1 GAB1 cMET->GAB1 Recruits STAT3 STAT3 cMET->STAT3 Activates RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion & Motility STAT3->Invasion Inhibitor This compound Derivative Inhibitor->cMET Inhibits ASK1_Signaling_Pathway Stress Cellular Stress (e.g., ROS, ER Stress) ASK1 ASK1 Stress->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Inhibitor This compound Derivative Inhibitor->ASK1 Inhibits RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Survival Survival GeneExpression->Survival Inhibitor This compound Derivative Inhibitor->RAF Inhibits Kinase_Inhibition_Workflow Start Start DiluteCompound Prepare Serial Dilutions of Inhibitor Start->DiluteCompound AddToPlate Add Inhibitor, Kinase, and Substrate to Plate DiluteCompound->AddToPlate InitiateReaction Initiate Reaction with ATP AddToPlate->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction and Detect Signal (e.g., ADP-Glo™) Incubate->StopReaction ReadPlate Read Plate (Luminescence) StopReaction->ReadPlate AnalyzeData Analyze Data and Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight TreatCells Treat Cells with Inhibitor Dilutions IncubateOvernight->TreatCells IncubateTreatment Incubate for 48-72h TreatCells->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals with DMSO IncubateMTT->Solubilize ReadPlate Read Absorbance at 570 nm Solubilize->ReadPlate AnalyzeData Analyze Data and Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

References

Development of Pyridin-2-yl Urea Derivatives as Potent ASK1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of pyridin-2-yl urea-based inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1). It includes a summary of their in vitro potency, comprehensive experimental protocols for their synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[3] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1][3] This signaling cascade plays a pivotal role in mediating cellular responses such as apoptosis, inflammation, and fibrosis, making ASK1 a key therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH).[4][5]

The pyridin-2-yl urea scaffold has emerged as a promising pharmacophore for the development of potent and selective ASK1 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ASK1 and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[6] This document outlines the key data and methodologies for researchers engaged in the discovery and development of novel ASK1 inhibitors based on this chemical series.

Quantitative Data Summary

The in vitro potency of a series of pyridin-2-yl urea derivatives has been evaluated against ASK1. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, with the clinical-stage inhibitor Selonsertib provided as a reference.

CompoundStructure / DescriptionASK1 IC50 (nM)
Compound 1 Pyridin-2-yl urea derivativeData not specified
Compound 2 Pyridin-2-yl urea with an indoline ring and methoxy group1.55 ± 0.27
Compound 3 Pyridin-2-yl urea with an indoline ring and trifluoromethyl groupData not specified
Compound 4 Pyridin-2-yl urea with an indoline ring and methoxy group45.27 ± 4.82
Compound 5 Pyridin-2-yl urea with an indoline ring and trifluoromethyl groupData not specified
Compound 6 Pyridin-2-yl urea derivative2.92 ± 0.28
Compound 7 Pyridin-2-yl urea derivativeData not specified
Selonsertib Clinical ASK1 InhibitorComparable to Cmpd 2

Note: The inhibitory activities of compounds 2, 4, and 6 highlight the impact of substitutions on potency.[2]

Signaling Pathway and Experimental Workflows

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in the MAPK signaling cascade and the point of intervention for pyridin-2-yl urea inhibitors.

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, Cytokines) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active Autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Response Apoptosis, Inflammation, Fibrosis JNK->Cellular_Response p38->Cellular_Response Inhibitor Pyridin-2-yl Urea Inhibitors Inhibitor->ASK1_active Inhibits

Caption: ASK1 Signaling Pathway and Point of Inhibition.

General Synthetic Workflow for Pyridin-2-yl Urea Inhibitors

The synthesis of 1-(pyridin-2-yl)-3-phenylurea derivatives is typically achieved through the reaction of an appropriately substituted 2-aminopyridine with a corresponding phenyl isocyanate.

Synthetic_Workflow Aminopyridine Substituted 2-Aminopyridine Reaction Reaction in Aprotic Solvent (e.g., Acetone, THF) Aminopyridine->Reaction Isocyanate Substituted Phenyl Isocyanate Isocyanate->Reaction Product 1-(Pyridin-2-yl)-3-phenylurea Derivative Reaction->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final_Product Final Product Purification->Final_Product

Caption: General Synthetic Workflow for Pyridin-2-yl Urea Inhibitors.

Experimental Workflow for Inhibitor Evaluation

A multi-step process is employed to evaluate the efficacy of newly synthesized ASK1 inhibitors, from initial in vitro screening to in vivo validation.

Experimental_Workflow Synthesis Synthesis of Pyridin-2-yl Urea Derivatives InVitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 Synthesis->InVitro_Assay Cell_Assay Cell-Based Assay (Western Blot for p-JNK/p-p38) Assess Cellular Potency InVitro_Assay->Cell_Assay PK_Studies Pharmacokinetic (PK) Studies in Animals Cell_Assay->PK_Studies InVivo_Efficacy In Vivo Efficacy Studies in Disease Models (e.g., Kidney Fibrosis, NASH) PK_Studies->InVivo_Efficacy Lead_Optimization Lead Optimization InVivo_Efficacy->Lead_Optimization

Caption: Experimental Workflow for ASK1 Inhibitor Evaluation.

Experimental Protocols

Synthesis of N-(2-chloropyridin-4-yl)-N'-phenylurea

This protocol provides a general method for the synthesis of a pyridin-2-yl urea derivative.[7]

Materials:

  • 2-chloro-4-aminopyridine

  • Phenyl isocyanate

  • Dry acetone

  • Alumina for column chromatography

  • Chloroform

  • Ether

Procedure:

  • Dissolve 2-chloro-4-aminopyridine (2 mmol) in 10 mL of dry acetone.

  • Add phenyl isocyanate (2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography over alumina, using chloroform as the eluent.

  • Collect the eluates containing the desired product and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from an acetone-ether mixture to yield the final product, N-(2-chloro-4-pyridyl)-N'-phenylurea.

In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol is used to determine the IC50 values of the synthesized compounds against ASK1.[8]

Materials:

  • Active ASK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in the appropriate buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor or vehicle (5% DMSO).

    • Add 2 µL of a mixture containing the ASK1 enzyme and MBP substrate.

    • Add 2 µL of an ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for ASK1 Inhibition (Western Blot)

This protocol assesses the ability of the inhibitors to block ASK1 signaling in a cellular context by measuring the phosphorylation of downstream targets, JNK and p38.[1]

Materials:

  • Appropriate cell line (e.g., HEK293T, HepG2)

  • Test inhibitors

  • Stress stimulus (e.g., hydrogen peroxide, TNF-α)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

    • Induce cellular stress by adding a stimulus (e.g., H2O2) for a specified time (e.g., 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the levels of phosphorylated JNK and p38 to their respective total protein levels to determine the extent of inhibition.

In Vivo Efficacy Studies in a Mouse Model of Kidney Disease

This protocol provides a general framework for evaluating the therapeutic potential of an ASK1 inhibitor in a preclinical model of diabetic kidney disease.[9][10]

Materials:

  • Animal model (e.g., db/db mice)

  • Test inhibitor formulated for oral administration

  • Vehicle control

  • Equipment for measuring kidney function (e.g., blood urea nitrogen, serum creatinine)

  • Histological stains (e.g., H&E, Masson's trichrome)

Procedure:

  • Animal Dosing:

    • Acclimate the animals to the housing conditions.

    • Administer the test inhibitor or vehicle control daily via oral gavage for a specified duration (e.g., 8 weeks).

  • Assessment of Kidney Function:

    • Collect blood samples at baseline and at the end of the study to measure markers of kidney function.

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and collect the kidneys.

    • Fix the kidneys in formalin and embed in paraffin.

    • Prepare tissue sections and perform histological staining to assess kidney damage, inflammation, and fibrosis.

  • Data Analysis:

    • Compare the markers of kidney function and the histopathological scores between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the compound.

Conclusion

The pyridin-2-yl urea scaffold represents a promising starting point for the development of potent and selective ASK1 inhibitors. The data and protocols presented here provide a comprehensive guide for researchers in this field, from the initial synthesis and in vitro characterization to the evaluation of cellular activity and in vivo efficacy. Further optimization of this chemical series may lead to the discovery of novel therapeutics for the treatment of a wide range of diseases driven by ASK1-mediated stress signaling.

References

Application Notes and Protocols: Annulation Reactions Using Pyridyl Ureas for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among the vast array of synthetic methodologies, annulation reactions offer a powerful and efficient approach to construct cyclic systems. This document details the application of pyridyl ureas, specifically N-aryl-N'-pyridyl ureas, in annulation reactions for the synthesis of fused heterocyclic systems such as quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. This metal-free approach proceeds with moderate to good yields and offers a broad substrate scope, making it a valuable tool for the generation of diverse molecular scaffolds.[1]

Application: Synthesis of Substituted Quinazolin-2,4(1H,3H)-diones and Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

A novel, one-step protocol has been developed for the synthesis of 3-pyridyl-substituted quinazoline- and thienopyrimidine-2,4-diones.[1] This method involves the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas. The reaction proceeds via the formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation.[1] This process is advantageous as it does not necessitate the use of metal catalysts.[1]

The reaction is scalable to gram quantities and accommodates a variety of functional groups, including both electron-donating and electron-withdrawing substituents.[1] However, it has been observed that strong electron-acceptor groups on the pyridine ring can diminish the product yield or even inhibit the cyclocondensation step.[1]

Data Presentation

Table 1: Synthesis of Quinazolin-2,4-diones Substituted in the Pyridine Moiety [1]

CompoundPyridine SubstituentYield (%)Melting Point (°C)
3a 4-Methyl70266-268
3b Unsubstituted57266-267
3q Isoquinolin-1-yl47269-271
3r 6-Methyl, 4-Methylpyridin-2-yl77304-305

Experimental Protocols

General Procedure for the Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones: [1]

  • A mixture of the corresponding 1,1-dimethyl-3-(pyridin-2-yl)urea (0.2 mmol) and the appropriate anthranilic ester (0.2 mmol) is placed in a screw-capped vial.

  • The vial is heated at a specified temperature (typically around 150 °C) for a designated time (e.g., 2 hours).

  • After cooling to room temperature, the resulting solid is washed with a suitable solvent (e.g., ethyl acetate, 2 x 1 mL).

  • The crude product is then dried under a high vacuum to yield the desired 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-dione.

Example Synthesis of 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione (3a): [1]

  • Reactants: 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea and ethyl anthranilate.

  • Procedure: Following the general protocol, a 70% yield of a white powder was obtained.

  • Characterization:

    • Melting Point: 266–268 °C.

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.63 (s, 1H), 8.51–8.41 (m, 1H), 7.99–7.89 (m, 1H), 7.78–7.67 (m, 1H), 7.39–7.31 (m, 2H), 7.31–7.20 (m, 2H), 2.39 (s, 3H).

    • ¹³C NMR (101 MHz, DMSO-d₆) δ: 162.1, 149.9, 149.7, 149.2, 148.9, 139.9, 135.5, 127.5, 125.0, 124.8, 122.8, 115.4, 114.1, 20.3.

    • HRMS (ESI), m/z: [M + Na]⁺ calcd. for C₁₄H₁₁N₃O₂ 276.0743; found 276.0750.

Visualizations

Reaction Workflow:

G A 1,1-Dimethyl-3-(pyridin-2-yl)urea C Mix and Heat (e.g., 150 °C, 2h) A->C B Anthranilic Ester B->C D N-Aryl-N'-pyridyl urea C->D Formation E Intramolecular Cyclization D->E Spontaneous F Cool to RT E->F Yields Crude Product G Wash with Solvent (e.g., Ethyl Acetate) F->G H Dry under Vacuum G->H I 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione H->I

Caption: Workflow for the synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones.

Proposed Reaction Mechanism:

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclocondensation Reactants 1,1-Dimethyl-3-(pyridin-2-yl)urea + Anthranilic Ester Intermediate N-Aryl-N'-pyridyl urea Reactants->Intermediate Heat Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product Fused Heterocycle (Quinazolin-2,4-dione) Cyclization->Product Elimination of H₂O

Caption: Proposed mechanism for the annulation reaction.

References

Application Notes and Protocols: Antiproliferative Effects of Metal Complexes with 1,3-Di(pyridin-2-yl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiproliferative effects of metal complexes featuring the 1,3-Di(pyridin-2-yl)urea ligand. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Metal complexes incorporating this compound and its derivatives have emerged as a promising class of compounds in oncology research. The dipyridylurea scaffold provides a versatile platform for coordination with various metal centers, leading to complexes with potent antiproliferative activity against a range of cancer cell lines. The urea moiety is crucial for forming key hydrogen bonds within the active sites of biological targets, such as protein kinases.[1] Research indicates that these compounds can induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest, often mediated by the inhibition of critical signaling pathways involved in cell proliferation and survival.

Quantitative Data Presentation

The antiproliferative activity of various metal complexes with this compound derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: In Vitro Antiproliferative Activity of Copper(II) Complexes with Substituted 2-Pyridyl Ureas

CompoundCell LineIC50 (µM)Reference
Cu(U3)2Cl2NCI-H1975 (Lung)39.6 ± 4.5[2]
Cu(U11)2Cl2NCI-H1975 (Lung)33.4 ± 3.8[2]
Cu(U3)2Cl2A549 (Lung)> 100[2]
Cu(U11)2Cl2A549 (Lung)> 100[2]
Cu(U3)2Cl2NCI-H460 (Lung)> 100[2]
Cu(U11)2Cl2NCI-H460 (Lung)> 100[2]

Note on Other Metal Complexes: While research has explored a variety of metal complexes for anticancer applications, including those with gold, silver, platinum, and ruthenium, specific quantitative data for complexes with the this compound ligand are limited in the current literature. The available data predominantly focuses on copper(II) complexes. Further research is warranted to explore the potential of other metal centers in combination with this versatile ligand.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of future studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the metal complexes in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the metal complexes at various concentrations for a specified time.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Distinguish cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Preparation and Fixation:

    • Treat cells with the metal complexes as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the metal complexes, then wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Diagrams of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation MetalComplex Pyridine-Urea Metal Complex MetalComplex->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Mitochondrial_Apoptosis_Pathway MetalComplex Pyridine-Urea Metal Complex Bax Bax MetalComplex->Bax Activates Bcl2 Bcl-2 MetalComplex->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial Pathway of Apoptosis.

Experimental Workflows

Synthesis_Workflow Start Starting Materials (e.g., Pyridine derivative, Phosgene derivative) Synthesis Synthesis of This compound Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Ligand Pure Ligand Purification->Ligand Complexation Complexation Reaction Ligand->Complexation MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->Complexation ComplexPurification Complex Purification Complexation->ComplexPurification FinalComplex Metal Complex ComplexPurification->FinalComplex

Caption: General Synthesis Workflow.

InVitro_Screening_Workflow Start Metal Complex Stock Solution MTT MTT Assay (Cell Viability) Start->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot (Protein Expression) IC50->WesternBlot DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: In Vitro Screening Workflow.

References

Application Notes and Protocols for the Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The primary method described is a modern, efficient, and catalyst-free approach involving the annulation of anthranilic esters with N-pyridyl ureas. This procedure offers high yields and scalability, making it suitable for both academic research and industrial drug development. Alternative synthetic strategies are also briefly discussed.

Introduction

Quinazoline-2,4-diones are a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a pyridinyl substituent at the N-3 position can significantly modulate the pharmacological profile of these compounds. The synthetic protocol detailed herein is based on a recently developed method that proceeds via the formation of an N-aryl-N'-pyridyl urea intermediate, followed by cyclocondensation to yield the target quinazolin-2,4-dione.[1][2][3] This approach is notable for its operational simplicity, use of readily available starting materials, and avoidance of heavy metal catalysts.[1][2][3] While other methods, such as the reaction of isatoic anhydride with 2-aminopyridine, exist, the featured protocol offers advantages in terms of yield and substrate scope.[4]

Experimental Protocols

The synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones is a two-step process. The first step is the synthesis of the key intermediate, 1,1-dimethyl-3-(pyridin-2-yl)urea, followed by the cyclization with an anthranilic ester.

Step 1: Synthesis of 1,1-Dimethyl-3-(pyridin-2-yl)urea (Intermediate)

This procedure outlines the synthesis of the urea intermediate from 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • 1,1-Dimethylcarbamoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine in the anhydrous solvent.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1,1-dimethylcarbamoyl chloride in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by TLC until the starting material is consumed).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1,1-dimethyl-3-(pyridin-2-yl)urea.

Step 2: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dione

This protocol describes the cyclization reaction to form the final product.

Materials:

  • 1,1-Dimethyl-3-(pyridin-2-yl)urea (from Step 1)

  • Ethyl anthranilate (or a substituted anthranilate ester)

  • High-boiling point solvent (e.g., Diphenyl ether) or solvent-free conditions

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Combine 1,1-dimethyl-3-(pyridin-2-yl)urea and ethyl anthranilate in a reaction vessel. A solvent may be used, or the reaction can be run neat.

  • Heat the reaction mixture to a high temperature (typically 180-250 °C) for a specified period (e.g., 1-4 hours). The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product may precipitate upon cooling. If so, collect the solid by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

  • If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-dione.

Data Presentation

The following tables summarize the reaction outcomes for the synthesis of various 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-dione derivatives as reported in the literature.

Compound Substituent on Pyridine Ring Yield (%) Melting Point (°C) Reference
3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dioneH57266-267[1]
3-(4-Methylpyridin-2-yl)quinazolin-2,4(1H,3H)-dione4-Methyl70266-268[1]
3-(4-Methoxypyridin-2-yl)quinazolin-2,4(1H,3H)-dione4-Methoxy79240-242[1]
3-(6-Phenylpyridin-2-yl)quinazolin-2,4(1H,3H)-dione6-Phenyl42279-280[1]
Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)picolinate6-CO₂Me51247-249[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones.

experimental_workflow cluster_step1 Step 1: Urea Synthesis cluster_step2 Step 2: Cyclization start_materials_1 2-Aminopyridine + 1,1-Dimethylcarbamoyl Chloride reaction_1 Reaction in Anhydrous Solvent with Base (0°C to RT) start_materials_1->reaction_1 workup_1 Aqueous Workup & Extraction reaction_1->workup_1 purification_1 Column Chromatography workup_1->purification_1 intermediate 1,1-Dimethyl-3-(pyridin-2-yl)urea purification_1->intermediate reaction_2 High-Temperature Reaction (Solvent or Neat) intermediate->reaction_2 start_materials_2 Ethyl Anthranilate start_materials_2->reaction_2 workup_2 Cooling & Filtration reaction_2->workup_2 purification_2 Recrystallization workup_2->purification_2 final_product 3-(Pyridin-2-yl)quinazolin- 2,4(1H,3H)-dione purification_2->final_product

Caption: Synthetic workflow for 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones.

Logical Relationship of the Reaction

The diagram below outlines the logical progression of the chemical transformations.

reaction_pathway reagents_urea 2-Aminopyridine + 1,1-Dimethylcarbamoyl Chloride intermediate_urea N-Aryl-N'-pyridyl Urea Intermediate reagents_urea->intermediate_urea Urea Formation final_product 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dione intermediate_urea->final_product Cyclocondensation reagents_cyclization Anthranilic Ester reagents_cyclization->final_product

Caption: Logical progression of the synthesis.

Conclusion

The described experimental procedure provides a reliable and efficient method for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. The protocols are straightforward and scalable, making them highly valuable for researchers in drug discovery and development. The provided data and workflows offer a clear guide for the practical implementation of this synthetic route.

References

Troubleshooting & Optimization

Preventing degradation of 1,3-Di(pyridin-2-yl)urea in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Di(pyridin-2-yl)urea during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in storage?

A1: The degradation of this compound is primarily influenced by four factors:

  • Moisture/Humidity: The urea linkage is susceptible to hydrolysis, which can break the molecule into 2-aminopyridine.[1]

  • Light: The pyridine rings are sensitive to photodegradation, especially when exposed to UV light, which can lead to discoloration and the formation of various photoproducts.[1]

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and thermal decomposition of the urea linkage.[1]

  • pH: In solution, acidic or alkaline conditions can catalyze the hydrolysis of the urea group.[1]

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container (such as an amber glass vial) to protect it from moisture and light.[1] The container should be stored in a cool, dry place, preferably in a desiccator. For extended periods, refrigeration at 2-8°C is recommended.[1]

Q3: Can I store this compound in solution?

A3: Long-term storage in solution is generally not recommended due to the risk of hydrolysis.[1] If a stock solution is necessary, it should be prepared fresh before use. For short-term storage, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture.[1]

Q4: I've noticed a yellowing of my solid this compound. What does this indicate?

A4: Yellowing of the solid compound is a common sign of photodegradation due to light exposure.[1] It is advisable to discard the discolored compound as its purity may be compromised. To prevent this, always store the compound in a light-protecting container.[1]

Q5: My experimental results are inconsistent. Could this be related to the degradation of this compound?

A5: Yes, inconsistent experimental results, such as a loss of biological activity, can be an indicator of compound degradation.[1] If you suspect degradation, it is recommended to use a fresh batch of the compound and to review your storage and handling procedures. Always prepare solutions fresh for optimal results.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing) of solid compound Photodegradation due to light exposure.[1]Discard the discolored compound. In the future, store in an amber or opaque vial protected from light.[1]
Clumping or change in the physical appearance of the solid Absorption of moisture, leading to potential hydrolysis.[1]Ensure the storage container is tightly sealed and stored in a dry environment. The use of a desiccator is highly recommended.
Precipitate formation in a stored solution The solution may have become supersaturated at a lower temperature, or the compound may be degrading into less soluble products.[1]Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, this may be a sign of degradation. It is always best to prepare solutions fresh before use.[1]
Loss of biological activity or inconsistent experimental results Degradation of the compound due to improper storage or handling.[1]Review your storage conditions (light, temperature, and humidity). If the compound has been stored for an extended period or under suboptimal conditions, consider using a fresh batch. Always prepare solutions immediately before use.[1]
Appearance of new peaks in HPLC analysis Formation of degradation products.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. Use a stability-indicating HPLC method for routine analysis.

Data Presentation

The following table summarizes illustrative stability data for this compound under various storage conditions. Please note that this data is based on typical degradation patterns of similar N,N'-diarylurea compounds and should be used for guidance only. Actual degradation rates should be determined experimentally.

Condition Duration Parameter Specification Illustrative Result
Long-Term 12 MonthsAssay (%)98.0 - 102.099.5
25°C ± 2°C / 60% ± 5% RHTotal Impurities (%)≤ 1.00.4
AppearanceWhite to off-white powderConforms
Accelerated 6 MonthsAssay (%)98.0 - 102.098.2
40°C ± 2°C / 75% ± 5% RHTotal Impurities (%)≤ 1.00.8
AppearanceWhite to off-white powderConforms
Photostability 1.2 million lux hours and 200 watt hours/square meterAssay (%)No significant change99.3
(ICH Q1B Option 2)Total Impurities (%)No significant change0.5
AppearanceNo change in colorConforms

Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound (1 mg/mL) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions (starting point, may require optimization):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm and 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the samples and monitor the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound and from each other.

Protocol 3: Characterization of Degradation Products by LC-MS and NMR

Objective: To identify the chemical structures of the degradation products.

Methodology:

  • LC-MS Analysis:

    • Use the developed HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire mass spectra for the parent compound and all degradation products.

    • Determine the exact mass of the degradation products to propose molecular formulas.

    • Perform MS/MS fragmentation analysis to aid in structural elucidation.

  • NMR Spectroscopy:

    • If a significant amount of a degradation product can be isolated (e.g., by preparative HPLC), dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

    • Analyze the spectra to determine the chemical structure of the degradation product.

Mandatory Visualizations

degradation_pathway cluster_main This compound cluster_stressors Stress Factors cluster_products Potential Degradation Products main_compound This compound hydrolysis_product 2-Aminopyridine main_compound->hydrolysis_product Hydrolysis photodegradation_product Pyridinone derivatives, dimers, etc. main_compound->photodegradation_product Photodegradation thermal_product 2-Aminopyridine + Pyridin-2-yl isocyanate main_compound->thermal_product Thermal Decomposition Moisture Moisture/Humidity Moisture->hydrolysis_product Light Light (UV) Light->photodegradation_product Heat High Temperature Heat->thermal_product

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Suspected Degradation of this compound check_appearance Visual Inspection of Compound (Solid or Solution) start->check_appearance discoloration Discoloration/Clumping? check_appearance->discoloration Solid precipitation Precipitation in Solution? check_appearance->precipitation Solution analytical_check Perform Analytical Check (e.g., HPLC, TLC) discoloration->analytical_check No review_storage Review Storage Conditions (Light, Temp, Humidity) discoloration->review_storage Yes precipitation->analytical_check No prepare_fresh Prepare Fresh Solution precipitation->prepare_fresh Yes new_peaks New Peaks/Spots Observed? analytical_check->new_peaks characterize_degradants Characterize Degradation Products (LC-MS, NMR) new_peaks->characterize_degradants Yes ok Compound is Stable new_peaks->ok No discard Discard and Use Fresh Batch review_storage->discard characterize_degradants->discard

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Synthesis of 1,3-Di(pyridin-2-yl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Di(pyridin-2-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound include:

  • Reaction of 2-Aminopyridine with a Carbonyl Source: This is a straightforward approach where 2-aminopyridine is reacted with a carbonyl-containing compound. Common carbonyl sources include urea, phosgene derivatives (like triphosgene), and carbonyldiimidazole (CDI).

  • From 2-Aminopyridinium Salts: This method involves a base-promoted domino reaction of 2-aminopyridinium salts with arylamines.[1]

  • C-H Functionalization of Pyridine N-oxides: A newer, metal-free approach that utilizes pyridine N-oxides as starting materials.

Q2: I am getting a low yield in my synthesis. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient mixing.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in reactions involving N-pyridyl ureas, the formation of symmetrical ureas like 1,3-bis(4-methylpyridin-2-yl)urea has been observed as a side product.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if any) plays a crucial role in the reaction outcome.

  • Difficult purification: Product loss during work-up and purification steps can also lead to lower overall yields.

Q3: What are the best methods for purifying crude this compound?

A3: The most common and effective method for purifying crude this compound is recrystallization. The crude product is typically washed with a non-polar solvent like hexane to remove unreacted starting materials before recrystallization.[2] Selecting an appropriate solvent system is critical for successful purification. Common solvents for recrystallization of organic compounds include ethanol, methanol, acetone, and mixtures such as ethanol/water or toluene/hexane.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: Are there any safety precautions I should be aware of when synthesizing this compound?

A4: Yes, safety is paramount. When using phosgene derivatives like triphosgene, it is crucial to work in a well-ventilated fume hood as phosgene is a highly toxic gas.[4] Even though triphosgene is a solid and considered a safer alternative, it can still release phosgene upon decomposition.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis from 2-Aminopyridine and Urea
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature. The reaction of amines with urea often requires elevated temperatures to proceed efficiently.
Sublimation of Urea - If the reaction is run at a high temperature in an open system, urea can sublime. Use a closed or reflux system to prevent loss of urea.
Formation of Byproducts - The formation of symmetrical ureas can be a side reaction. Adjusting the stoichiometry of the reactants might help minimize this.
Issue 2: Problems with Phosgene-Free Synthesis using Triphosgene
Potential Cause Troubleshooting Step
Low Yield - Moisture Contamination: Triphosgene is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.- Base Strength: The choice and amount of base (e.g., triethylamine, DIPEA) are critical. Use a non-nucleophilic base to avoid side reactions. An excess of base might be necessary.
Formation of Carbamoyl Chloride Intermediate Issues - The in-situ formation of the isocyanate or carbamoyl chloride can be sluggish. Ensure the triphosgene is added slowly to a solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction.[5]
Dimerization of Isocyanate - If the isocyanate intermediate dimerizes or trimerizes, it will not react to form the desired urea. This can sometimes occur with certain anilines. Using the freshly prepared isocyanate solution immediately in the next step can minimize this.
Issue 3: Purification by Recrystallization is Ineffective
Potential Cause Troubleshooting Step
Oiling Out - The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or the solution is too concentrated. Try using a lower-boiling solvent or a more dilute solution. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[3]
Poor Recovery - Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved. Use the minimum amount of hot solvent necessary to dissolve the solid.[3]- Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurities Co-crystallize - If the impurities have similar solubility profiles to the product, a different solvent system should be explored. A mixed solvent system (a "good" solvent and a "poor" solvent) can sometimes provide better separation.

Quantitative Data

Table 1: Reported Yields for Pyridyl Urea Synthesis

Synthetic MethodStarting MaterialsProductYield (%)Reference
Metal-Free Annulation1,1-dimethyl-3-(pyridin-2-yl) ureas and anthranilic esters3-pyridyl-substituted quinazolinedionesup to 89[6]
Reaction with Isocyanate4-(quinazolin-7-yl)pyridin-2-amine and phenyl isocyanate1-(4-(quinazolin-7-yl)pyridin-2-yl)-3-phenylurea45[7]
Reaction with Isocyanate4-(quinazolin-7-yl)pyridin-2-amine and 3-methoxyphenyl isocyanate1-(4-(quinazolin-7-yl)pyridin-2-yl)-3-(3-methoxyphenyl)urea49[7]
Reaction with Isocyanate4-(quinazolin-7-yl)pyridin-2-amine and 3-chloro-4-fluorophenyl isocyanate1-(3-chloro-4-fluorophenyl)-3-(4-(quinazolin-7-yl)pyridin-2-yl)urea50[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phosgene Derivative (Triphosgene)

This protocol is adapted from general procedures for the synthesis of ureas using triphosgene.[4][5]

Materials:

  • 2-Aminopyridine

  • Triphosgene (Bis(trichloromethyl)carbonate)

  • Triethylamine (or Diisopropylethylamine - DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.

  • Triphosgene Addition: Cool the solution to 0 °C in an ice bath. In the dropping funnel, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF. Add the triphosgene solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound using Carbonyldiimidazole (CDI)

This protocol is based on general methods for urea synthesis using CDI.[2]

Materials:

  • 2-Aminopyridine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (2.0 equivalents) in anhydrous THF.

  • CDI Addition: To the stirred solution, add CDI (1.0 equivalent) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by washing with water to remove imidazole byproducts, followed by recrystallization from a suitable solvent.

Visualizations

experimental_workflow_triphosgene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 2-Aminopyridine and Triethylamine in THF cool Cool amine solution to 0 °C prep_amine->cool prep_triphosgene Dissolve Triphosgene in THF add Add Triphosgene solution dropwise prep_triphosgene->add cool->add react Stir at RT for 2-4h add->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry and Evaporate extract->dry purify Recrystallize dry->purify end End purify->end start Start start->prep_amine

Caption: Experimental workflow for the synthesis of this compound using triphosgene.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_side_products Analyze for Side Products (e.g., by NMR, MS) complete->check_side_products end Improved Yield increase_time->end increase_temp->end side_products_present Side Products Present check_side_products->side_products_present no_side_products Minimal Side Products check_side_products->no_side_products optimize_stoichiometry Optimize Reactant Stoichiometry side_products_present->optimize_stoichiometry check_purification Review Purification Procedure no_side_products->check_purification optimize_stoichiometry->end product_loss Significant Product Loss? check_purification->product_loss optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) product_loss->optimize_recrystallization optimize_recrystallization->end

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Photodegradation and Stabilization of Pyridinylurea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the photodegradation and stabilization of pyridinylurea compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the photodegradation rate of pyridinylurea compounds?

A1: The photodegradation rate of pyridinylurea compounds is primarily influenced by several factors:

  • Wavelength of light: UV radiation is typically more damaging than visible light. The specific absorption spectrum of the compound will determine the most effective degradative wavelengths.

  • pH of the medium: The stability of pyridinylurea compounds can be pH-dependent. Studies on related compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown that they are often unstable in alkaline and acidic media.[1] The protonation state of the pyridine ring can affect its photosensitivity.

  • Presence of photosensitizers: Substances like humic acid, nitrate ions, and metallic ions (e.g., Fe³⁺) can accelerate photodegradation through indirect photolysis.[2][3] Photocatalysts such as titanium dioxide (TiO₂) can also significantly increase the degradation rate.[2]

  • Solvent: The polarity and chemical nature of the solvent can influence the degradation pathway and rate.

  • Oxygen concentration: The presence of dissolved oxygen can lead to photo-oxidative degradation pathways.

Q2: What are the likely photodegradation products of pyridinylurea compounds?

A2: While specific products depend on the exact structure and conditions, photodegradation of pyridinylurea compounds can be expected to occur at several key locations on the molecule. Based on studies of related urea-based herbicides and other nitrogen-containing heterocyclic compounds, likely degradation pathways include:

  • Cleavage of the urea bridge: This is a common degradation pathway for urea-containing compounds.

  • Hydroxylation of the aromatic rings: The phenyl and pyridinyl rings can undergo hydroxylation.

  • Oxidation and demethylation: If alkyl substituents are present, they can be oxidized or removed.[4]

  • Photo-rearrangement: Isomerization or other molecular rearrangements can occur upon light exposure.[3]

  • Breaking of the pyridine ring: In some cases, the heterocyclic ring itself can be cleaved.[1]

Q3: How can I stabilize pyridinylurea compounds against photodegradation?

A3: Several strategies can be employed to enhance the photostability of pyridinylurea compounds:

  • Formulation with UV absorbers: Incorporating compounds that absorb UV radiation, such as benzophenones or benzotriazoles, into the formulation can protect the active ingredient.

  • Use of light-resistant packaging: Storing the compound in amber glass vials or other opaque containers can prevent light exposure.[5]

  • Inclusion of antioxidants: Antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can quench free radicals generated during photodegradation.

  • Chemical modification: In the drug design phase, modifications to the molecular structure, such as the introduction of electron-withdrawing groups, can sometimes enhance photostability.

  • Control of pH: If a specific pH range is found to be more stable, buffering the formulation can improve stability.

Troubleshooting Guide

Problem Possible Causes Solutions
Inconsistent or non-reproducible degradation rates. 1. Fluctuations in light source intensity. 2. Temperature variations in the sample chamber. 3. Inconsistent sample preparation (e.g., concentration, solvent). 4. Contamination of glassware or solvents.1. Calibrate the light source regularly using a radiometer or actinometry. 2. Use a temperature-controlled sample chamber and include a dark control sample to monitor thermal degradation.[5] 3. Follow a strict, validated protocol for sample preparation. 4. Use high-purity solvents and thoroughly clean all glassware.
Unexpected or numerous degradation products in HPLC/LC-MS. 1. Presence of impurities in the starting material. 2. Secondary degradation of primary photoproducts. 3. Interaction with formulation excipients or container materials. 4. Complex degradation pathways involving multiple mechanisms.1. Characterize the purity of the starting material thoroughly. 2. Conduct a time-course study to monitor the formation and decay of intermediates. 3. Test the photostability of the compound in the absence of excipients and in different container types. 4. Employ high-resolution mass spectrometry (e.g., Q-TOF MS) to aid in the identification of products and elucidation of pathways.[4][6]
No degradation observed despite prolonged light exposure. 1. The compound is inherently photostable under the tested conditions. 2. The light source does not emit at the absorption wavelength of the compound. 3. Insufficient light dose. 4. Analytical method is not stability-indicating.1. Perform forced degradation studies under more harsh conditions (e.g., higher intensity, presence of photosensitizers) to confirm stability.[5] 2. Ensure the spectral output of the lamp overlaps with the UV-Vis absorption spectrum of the compound. 3. Verify the total light exposure meets ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter). 4. Develop and validate an analytical method that can separate the parent compound from potential degradation products.
Poor peak shape or resolution in HPLC analysis. 1. Co-elution of the parent compound and degradation products. 2. Sample solvent is too strong. 3. Column degradation. 4. Inappropriate mobile phase pH.1. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry). 2. Dissolve and inject samples in the mobile phase or a weaker solvent. 3. Use a guard column and ensure the mobile phase is compatible with the column chemistry. 4. Adjust the mobile phase pH to improve the ionization state and retention of the analytes.

Quantitative Data

The following tables summarize representative photodegradation kinetic data for compounds structurally related to pyridinylureas, as specific data for this class is limited in the literature. This data is intended to provide a general reference for expected degradation behavior.

Table 1: Photodegradation Half-lives (t½) of Related Herbicides in Aqueous Solution

CompoundConditionsHalf-life (t½)Reference
Flucetosulfuron (a sulfonylurea)Pure water + UVNot specified, but slower than with sensitizers[2]
Flucetosulfuron (a sulfonylurea)Water + TiO₂ + UV30.54–55.45 hours[2]
Flucetosulfuron (a sulfonylurea)Water + H₂O₂ + UV~1.2–2.0 times higher than with TiO₂[2]
Pyraclonil (a pyrazole herbicide)Pure water + UV32.29 minutes[3]
Pyraclonil (a pyrazole herbicide)Pure water + Simulated Sunlight42.52 hours[3]
Pyraquinate (a HPPD inhibitor)Aqueous solution + Xenon lamppH and organic matter dependent[4]

Table 2: Factors Influencing Degradation Rate of Related Compounds

CompoundFactorEffect on Degradation RateReference
PyraclonilpH (UV irradiation)Rate at pH 4 is ~2x higher than at pH 9[3]
PyraclonilPhotosensitizers (Simulated Sunlight)Low concentrations of Fulvic Acid, NO₃⁻, Fe³⁺, and Riboflavin promote degradation[3]
Phenylurea HerbicidesTemperatureIncreased water temperature increases photodegradation rate[7]

Experimental Protocols

Protocol 1: General Photostability Testing of a Pyridinylurea Compound in Solution

This protocol is based on the principles outlined in the ICH Q1B guideline.[5]

  • Preparation of Solutions:

    • Prepare a stock solution of the pyridinylurea compound in a suitable solvent (e.g., acetonitrile, methanol, or water) at a known concentration (e.g., 1 mg/mL).

    • Prepare test solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) in the solvent system to be investigated (e.g., water, buffer at a specific pH).

    • Prepare a "dark control" sample by placing an aliquot of the test solution in an identical container wrapped completely in aluminum foil to exclude light.

  • Light Exposure:

    • Place the test samples in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 or 2 (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

    • Place the dark control sample in the same chamber to experience the same temperature conditions.

  • Sampling and Analysis:

    • Withdraw aliquots of the light-exposed and dark control samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).

    • Analyze the samples immediately using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Quantify the remaining concentration of the parent pyridinylurea compound and any major degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the exposed samples to the initial sample and the dark control to identify degradation products.

    • Calculate the percentage of degradation over time.

    • Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time to assess for first-order kinetics).

Protocol 2: Identification of Photodegradation Products using LC-MS
  • Forced Degradation:

    • Prepare a more concentrated solution of the pyridinylurea compound (e.g., 100 µg/mL) to generate sufficient quantities of degradation products for detection.

    • Expose the solution to a high-intensity light source until significant degradation (e.g., 10-20%) is observed by HPLC. This creates a sample containing both the parent compound and its primary photoproducts.

  • LC-MS/MS Analysis:

    • Inject the degraded sample into an LC-MS/MS system (e.g., a UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

    • Perform a full scan analysis in both positive and negative ion modes to determine the molecular weights of the parent compound and its degradation products.

    • Perform tandem MS (MS/MS) experiments on the parent ion and the ions of the detected degradation products to obtain fragmentation patterns.

  • Structure Elucidation:

    • Analyze the fragmentation patterns of the degradation products and compare them to the fragmentation of the parent compound.

    • Propose structures for the degradation products based on the mass shifts and fragmentation logic. This can help identify modifications such as hydroxylation (+16 Da), demethylation (-14 Da), or cleavage of the urea bridge.[4][6]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Light Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (e.g., different pH, solvents) prep_stock->prep_test prep_dark Prepare Dark Control prep_test->prep_dark chamber Place Samples in Photostability Chamber prep_dark->chamber expose Expose to Light Source (e.g., >1.2M lux-hr, >200 W-hr/m²) chamber->expose sampling Withdraw Samples at Time Intervals expose->sampling hplc Analyze via Stability-Indicating HPLC-UV sampling->hplc lcms Identify Products via LC-MS/MS sampling->lcms kinetics Determine Degradation Kinetics & Half-life hplc->kinetics pathway Propose Degradation Pathways lcms->pathway report Generate Stability Report kinetics->report pathway->report Troubleshooting_Flowchart start Start: Unexpected Experimental Result q1 Is the degradation reproducible? start->q1 sol1 Check for variations in: - Light intensity - Temperature - Sample preparation q1->sol1 No q2 Are there unexpected peaks in the chromatogram? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Analyze starting material purity. Conduct time-course study. Use LC-MS for identification. q2->sol2 Yes q3 Is there zero or very low degradation? q2->q3 No a2_yes Yes a2_no No end Problem Resolved/ Characterized sol2->end sol3 Confirm light source spectrum and total light dose. Verify analytical method is stability-indicating. q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end Degradation_Pathway cluster_products Primary Degradation Products parent Pyridinylurea Compound prod1 Urea Bridge Cleavage Products parent->prod1 prod2 Hydroxylated Derivatives parent->prod2 hν, O₂ prod3 N-Dealkylated Products parent->prod3 hν, O₂ prod4 Ring-Opened Products parent->prod4 hν (high energy)

References

Managing moisture sensitivity of 1,3-Di(pyridin-2-yl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1,3-Di(pyridin-2-yl)urea. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound.

Issue 1: The solid compound appears clumpy, discolored, or has a lower melting point.

  • Question: My solid this compound, which should be a powder, has formed clumps and has a yellowish tint. What could be the cause? Answer: This is a strong indication of moisture absorption and potential degradation. The urea linkage is susceptible to hydrolysis, and the pyridine rings can undergo photodegradation, which often manifests as discoloration.[1] Clumping is a direct result of the solid absorbing atmospheric moisture.[1]

  • Question: What should I do if I suspect my compound has degraded? Answer: It is highly recommended to use a fresh, unopened batch of the compound for your experiments to ensure the reliability of your results. If this is not possible, you can attempt to purify a small amount by recrystallization from a suitable anhydrous solvent, but you must first confirm the identity and purity of the recrystallized material using analytical techniques such as NMR, HPLC, or melting point analysis.

  • Question: How can I prevent this from happening in the future? Answer: Proper storage is critical. Always store this compound in a tightly sealed, opaque container, preferably in a desiccator with a suitable drying agent to minimize exposure to moisture and light.[1] For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended.[1]

Issue 2: A precipitate forms when preparing an aqueous working solution from a DMSO stock.

  • Question: I dissolved my this compound in DMSO to make a stock solution, but when I dilute it into my aqueous buffer, the solution turns cloudy or a precipitate forms. Why is this happening? Answer: This phenomenon is often referred to as "solvent shock" or "crashing out." this compound has poor solubility in water.[2] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound's local concentration exceeds its solubility limit in the mixed solvent, causing it to precipitate.[2]

  • Question: How can I avoid precipitation when preparing my working solutions? Answer: There are several strategies you can employ:

    • Decrease the stock solution concentration: Using a more dilute DMSO stock can help, though this may not be suitable for all experiments.

    • Modify the dilution method: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound more quickly.

    • Pre-warm the aqueous buffer: Gently warming your buffer (e.g., to 37°C) can increase the compound's solubility.[2]

    • Use co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., 1-5% ethanol or PEG 400) in your final aqueous solution can improve solubility.[2] However, you must verify the compatibility of any co-solvent with your experimental system (e.g., cell-based assays).

  • Question: My solution looks clear initially but becomes cloudy over time during my experiment. What should I do? Answer: This indicates that the compound is at or near its solubility limit and is slowly precipitating. It is best to prepare fresh working solutions immediately before use. If the experiment requires a longer duration, consider the solubility-enhancing strategies mentioned above or reducing the final concentration of the compound in your assay.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound? A1: The compound should be stored in a cool, dry, and dark environment.[1] For optimal long-term stability, keep it in a tightly sealed, opaque container inside a desiccator at 2-8°C.[1]

  • Q2: Why is it important to let the container warm to room temperature before opening? A2: If you open a cold container in a warmer, more humid environment, moisture from the air will condense on the cold surfaces, including the compound itself. This can introduce water and initiate hydrolysis.

  • Q3: Is this compound sensitive to light? A3: Yes, compounds containing pyridine rings can be susceptible to photodegradation, especially when exposed to UV light.[1] It is crucial to store the compound in an amber or opaque vial to minimize light exposure.[1]

Solution Preparation and Stability

  • Q4: What is the recommended solvent for making a stock solution? A4: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this one.[2]

  • Q5: How long are DMSO stock solutions of this compound stable? A5: For best results, prepare stock solutions fresh. If you need to store them, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[2]

  • Q6: How can I check if my compound has degraded in solution? A6: If you observe unexpected experimental results or precipitation in your stock solution, degradation may have occurred. Analytical techniques like HPLC can be used to assess the purity of the solution by comparing it to a freshly prepared standard.

Chemical Properties

  • Q7: What are the degradation products of this compound hydrolysis? A7: The hydrolysis of the urea linkage would likely lead to the formation of 2-aminopyridine and carbon dioxide.

  • Q8: Can I use this compound in acidic or basic buffers? A8: The hydrolysis of the urea group can be accelerated under acidic or alkaline conditions.[1] It is advisable to use buffers with a pH close to neutral and to minimize the time the compound spends in aqueous solutions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄O[3][4]
Molecular Weight 214.22 g/mol [3][4]
Appearance Solid (typically a powder)General Chemical Knowledge
Boiling Point 299.3°C at 760 mmHg[3]
Density 1.37 g/cm³[3]
Solubility in Water Poorly soluble[2]
Solubility in Organic Solvents Soluble in DMSO[2]

Table 2: Reference FTIR Peaks for Structural Moieties

This table provides expected peak locations for the key functional groups in this compound. Significant shifts or the appearance of new peaks may indicate degradation.

Wavenumber (cm⁻¹)VibrationFunctional GroupNotes
~3400-3300N-H StretchUrea (Amide)Broadening or shifting can indicate changes in hydrogen bonding due to water absorption.
~1680-1640C=O Stretch (Amide I)UreaA shift in this peak can indicate hydrolysis of the urea linkage.
~1600-1580C=N and C=C StretchPyridine RingChanges in the pyridine ring region may suggest photodegradation.
~1470-1450C-N StretchUrea/PyridineHydrolysis would lead to changes in this region.

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Weighing Solid this compound

  • Equilibration: Before opening, allow the sealed container of this compound to equilibrate to ambient room temperature for at least 30-60 minutes. This prevents atmospheric moisture condensation.

  • Inert Atmosphere (Optional but Recommended): For maximum protection, perform weighing and handling inside a glove box or under a gentle stream of an inert gas like nitrogen or argon.

  • Weighing: Quickly and accurately weigh the desired amount of the compound using an analytical balance. Use a clean, dry weighing boat or paper.

  • Transfer: Promptly transfer the weighed solid into a dry vessel for dissolution.

  • Sealing: Tightly reseal the main container immediately after use. If the container has a septum, ensure it is not compromised. For screw caps, ensure the seal is tight.

  • Storage: Return the main container to its recommended storage conditions (cool, dry, dark, and desiccated).

Protocol 2: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

  • Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 0.001 L * 214.22 g/mol * 1000 mg/g = 2.14 mg

  • Weighing: Accurately weigh approximately 2.14 mg of the compound and record the exact mass.

  • Dissolution: Transfer the weighed solid into a clean, dry amber glass vial or a microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the final 10 mM concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the sealed vial for 5-10 minutes. Gentle warming in a 37°C water bath can also be used.[2]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Protocol 3: Qualitative Assessment of Degradation by FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use a solid-state ATR-FTIR accessory.

  • Acquire "Good" Spectrum: Obtain an FTIR spectrum of a new, unopened sample of this compound. This will serve as your reference.

  • Acquire "Test" Spectrum: Obtain an FTIR spectrum of your potentially degraded (e.g., clumpy or discolored) sample under the same conditions.

  • Comparison: Compare the two spectra. Look for the following changes in the test sample, which may indicate hydrolysis:

    • Broadening of the N-H stretching region (~3400-3300 cm⁻¹) due to absorbed water.

    • A shift or decrease in the intensity of the C=O stretching peak (~1680-1640 cm⁻¹).

    • Appearance of new peaks, potentially corresponding to the vibrational modes of 2-aminopyridine.

Visualizations

G cluster_storage Storage cluster_handling Handling Workflow storage Store in Cool, Dry, Dark Place desiccator Use Desiccator storage->desiccator opaque Tightly Sealed, Opaque Container desiccator->opaque start Start equilibrate Equilibrate Container to Room Temp start->equilibrate weigh Weigh Compound Quickly equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve seal Tightly Reseal Container weigh->seal end End dissolve->end

Caption: Recommended storage and handling workflow for this compound.

G cluster_solutions Troubleshooting Steps start Precipitate Observed in Aqueous Solution? add_slowly Add Stock Solution Dropwise with Vigorous Mixing start->add_slowly pre_warm Pre-warm Aqueous Buffer to 37°C start->pre_warm co_solvent Add a Co-solvent (e.g., 1-5% Ethanol) start->co_solvent lower_conc Lower Final Compound Concentration start->lower_conc resolved Problem Resolved add_slowly->resolved pre_warm->resolved co_solvent->resolved lower_conc->resolved

Caption: Troubleshooting workflow for precipitation issues.

G cluster_causes Primary Causes of Degradation cluster_mechanisms Degradation Mechanisms cluster_effects Observable Effects moisture Moisture/Humidity hydrolysis Hydrolysis of Urea Linkage moisture->hydrolysis light Light (UV) photo Photodegradation of Pyridine Rings light->photo ph Non-neutral pH (in solution) ph->hydrolysis clumping Clumping / Change in Physical Form hydrolysis->clumping loss Loss of Activity / Inconsistent Results hydrolysis->loss discolor Discoloration (Yellowing) photo->discolor photo->loss

Caption: Factors leading to the degradation of this compound.

References

Troubleshooting precipitation issues with 1,3-Di(pyridin-2-yl)urea solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting precipitation issues encountered with 1,3-Di(pyridin-2-yl)urea solutions. The following information is designed to address common challenges and provide clear protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound that is generally soluble in polar organic solvents.[1] Due to its molecular structure, it exhibits poor solubility in aqueous solutions.[2] For most experimental applications, particularly in biological assays, it is common practice to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2]

Q2: Why is my this compound precipitating when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium?

A2: This is a common phenomenon known as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[2] Other contributing factors can include the final concentration of the compound exceeding its aqueous solubility limit, the pH of the aqueous medium, and the temperature of the solutions.[2]

Q3: Can the pH of my solution affect the solubility of this compound?

A3: Yes, the pH of the solution can significantly impact the solubility of this compound. The pyridine rings in the molecule contain nitrogen atoms that can be protonated at acidic pH. This protonation results in a charged species, which generally has a higher solubility in aqueous solutions. Conversely, at neutral or basic pH, the compound is uncharged and less soluble.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is 100% Dimethyl Sulfoxide (DMSO).[2] Stock solutions are typically prepared at concentrations ranging from 1-10 mM.[2] It is crucial to use anhydrous DMSO to avoid introducing moisture, which can affect the stability and solubility of the compound.

Q5: How should I store my this compound stock solutions?

A5: To ensure the stability of your this compound stock solutions, it is recommended to store them in small, single-use aliquots at -20°C. This practice minimizes repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound over time.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution in Aqueous Media

Symptoms: A visible precipitate (cloudiness, crystals, or solid particles) appears as soon as the DMSO stock solution of this compound is added to your aqueous buffer or cell culture medium.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Solvent Shock Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to "crash out" due to a sudden decrease in solvent polarity.[2]Perform a serial dilution. First, create an intermediate dilution of your stock in your aqueous medium. Then, add this intermediate dilution to the final volume. Also, try adding the stock solution dropwise while gently vortexing the aqueous medium to ensure rapid mixing.
High Final Concentration The desired final concentration of this compound in the aqueous medium is higher than its solubility limit.Reduce the final working concentration of the compound. If a high concentration is necessary, consider using solubility-enhancing techniques as described in the experimental protocols below.
Temperature of Media Diluting the compound in cold aqueous media can decrease its solubility.Always use pre-warmed (e.g., 37°C for cell culture) aqueous solutions when preparing your final dilutions.
Issue 2: Precipitate Forms Over Time During Incubation or Storage

Symptoms: The solution is initially clear after dilution, but a precipitate forms after a period of incubation (e.g., in a cell culture incubator) or during storage at room temperature or 4°C.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be degrading over time into less soluble byproducts.Prepare fresh solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Interaction with Media Components Components in complex media, such as salts and proteins, can interact with the compound, leading to the formation of insoluble complexes.If possible, test the solubility in a simpler buffer system to identify potential interactions. If using cell culture media, ensure it is properly buffered and consider if any supplements could be contributing to the issue.
pH Changes In cell culture, cellular metabolism can alter the pH of the medium, which can in turn affect the solubility of a pH-sensitive compound like this compound.Monitor the pH of your cell culture medium, especially in dense cultures. Ensure your medium has adequate buffering capacity.
Evaporation During long-term experiments, evaporation of the solvent can increase the concentration of the compound, leading to precipitation.Use appropriate measures to minimize evaporation, such as using sealed plates or ensuring proper humidification in incubators.

Quantitative Solubility Data

Solvent System Temperature pH Solubility Notes
Aqueous BufferRoom Temperature7.4>32.1 µg/mLData for 1,3-Di(pyridin-4-yl)urea.[]
DMSORoom TemperatureN/AHighly SolubleGenerally used for preparing stock solutions up to 10 mM.
EthanolRoom TemperatureN/ASolubleCan be used as a co-solvent to improve aqueous solubility.
MethanolRoom TemperatureN/ASoluble
WaterRoom TemperatureNeutralPoorly Soluble

Note: The solubility of this compound is expected to be influenced by factors such as temperature and pH. It is recommended to experimentally determine the solubility in your specific buffer system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound (Molecular Weight: 214.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 2.14 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution in single-use aliquots at -20°C.

Protocol 2: Enhancing Aqueous Solubility using a Co-solvent

Objective: To improve the solubility of this compound in an aqueous buffer by incorporating a co-solvent.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous assay buffer

  • Co-solvent (e.g., ethanol, propylene glycol)

  • Sterile tubes

Procedure:

  • Prepare several batches of your aqueous assay buffer containing different concentrations of the co-solvent (e.g., 1%, 2%, 5% v/v ethanol).

  • To a sterile tube containing the co-solvent-buffer mixture, add the this compound DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO concentration remains constant across all conditions and is below the tolerance limit of your assay (typically <0.5%).

  • Vortex the solution briefly to mix.

  • Visually inspect for any signs of precipitation.

  • It is advisable to perform a preliminary test to determine the optimal concentration of the co-solvent that enhances solubility without adversely affecting the experimental system.

Visual Troubleshooting and Workflow Diagrams

G Troubleshooting Precipitation of this compound start Precipitation Observed issue_time When does precipitation occur? start->issue_time immediate Immediately upon dilution issue_time->immediate Immediately delayed Over time (incubation/storage) issue_time->delayed Over Time check_conc Is the final concentration too high? immediate->check_conc serial_dilution Use serial dilution / slow addition check_conc->serial_dilution No reduce_conc Reduce final concentration check_conc->reduce_conc Yes warm_media Use pre-warmed media (37°C) serial_dilution->warm_media end_node Problem Resolved reduce_conc->end_node warm_media->end_node check_freshness Was the solution prepared fresh? delayed->check_freshness prepare_fresh Prepare fresh solution before use check_freshness->prepare_fresh No check_pH Monitor media pH check_freshness->check_pH Yes prepare_fresh->end_node check_evaporation Minimize evaporation check_pH->check_evaporation check_evaporation->end_node

Caption: A troubleshooting workflow for addressing precipitation issues.

G Key Factors Influencing Solubility solubility This compound Solubility solvent Solvent System (e.g., DMSO vs. Aqueous) solubility->solvent ph pH of Solution solubility->ph concentration Final Concentration solubility->concentration temperature Temperature solubility->temperature solvent_details Polar organic solvents increase solubility. Aqueous solutions lead to poor solubility. solvent->solvent_details ph_details Acidic pH can increase solubility due to protonation of pyridine rings. ph->ph_details concentration_details Exceeding the solubility limit causes precipitation. concentration->concentration_details temperature_details Increased temperature generally increases solubility. temperature->temperature_details

Caption: Factors affecting the solubility of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Pyridinylurea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyridinylurea derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyridinylurea derivatives?

A1: The most prevalent methods for synthesizing pyridinylurea derivatives include:

  • Reaction of an aminopyridine with an isocyanate: This is a widely used approach where an appropriately substituted aminopyridine is reacted with a pyridyl isocyanate or an aryl isocyanate to form the desired unsymmetrical urea. The isocyanate can be used directly or generated in situ from a corresponding amine using reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI).

  • Acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides: This method involves the reaction of pyridine-N-oxides with dialkylcyanamides in the presence of an acid catalyst, such as methanesulfonic acid (MsOH), often in a solvent like acetonitrile or under solvent-free conditions.[1]

  • Domino approach from 2-aminopyridinium salts and arylamines: This method involves a base-promoted domino reaction of 2-aminopyridinium salts with arylamines, which proceeds through a tandem cyclization, nucleophilic addition, ring-opening, and demethylation sequence.

Q2: How can I monitor the progress of my pyridinylurea synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your reaction.[2][3]

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (aminopyridine and isocyanate/amine precursor).

  • Eluent System: A common mobile phase is a mixture of hexane and ethyl acetate. The ratio can be adjusted based on the polarity of your specific derivatives (e.g., 7:3 hexane:ethyl acetate).[2]

  • Visualization: The spots can be visualized under a UV lamp.[3] The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q3: My pyridinylurea derivative is precipitating out of my cell culture media. What is causing this and how can I prevent it?

A3: Precipitation of pyridinylurea derivatives in aqueous media is a common issue due to their often low aqueous solubility. The primary causes include:

  • Low Aqueous Solubility: The inherent chemical structure of many pyridinylureas leads to poor solubility in water.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous cell culture media can cause the compound to crash out of solution.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the media.

To prevent precipitation, consider the following:

  • Optimize Stock Solution Preparation: Use DMSO to prepare a high-concentration stock solution. Gentle warming to 37°C, vortexing, or sonication can aid dissolution.

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in 100% DMSO before the final dilution into the media.

  • Serial Dilution: Perform serial dilutions from your highest concentration working solution using media that contains the same final percentage of DMSO to maintain consistent solvent concentration.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Suggested Solution
Inefficient Catalyst For acid-catalyzed reactions, ensure the catalyst is active and used in the appropriate amount. For reactions involving isocyanates, a base is sometimes added to facilitate the reaction; optimize the choice and amount of base.
Suboptimal Reaction Temperature The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to the formation of byproducts.[4] It is advisable to screen a range of temperatures (e.g., room temperature, 50°C, 80°C) to find the best condition for your specific substrates.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants. For the reaction of aminopyridines with isocyanates, a slight excess of the amine can sometimes be beneficial to ensure complete consumption of the isocyanate.
Incomplete Reaction Monitor the reaction by TLC to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature or addition of more catalyst might be necessary.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the "Common Side Reactions" section below for more details.
Issue 2: Formation of Side Products and Impurities
Side Product/Impurity Cause Prevention and Mitigation
Symmetrical Diarylureas If generating the isocyanate in situ from an amine, the isocyanate can react with the starting amine to form a symmetrical urea.Add the isocyanate-generating reagent slowly to the reaction mixture containing the other amine component.
Biuret Formation The newly formed pyridinylurea can react with another molecule of isocyanate.Use a slight excess of the aminopyridine relative to the isocyanate. Add the isocyanate dropwise to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature can also help.
Hantzsch-type Dihydropyridines In some multi-component reactions that can lead to pyridinylurea-like structures, a competing Hantzsch pyridine synthesis pathway may occur, especially at higher temperatures.[2][5]Lower the reaction temperature and optimize the choice of catalyst.[2]
Self-condensation of Aldehydes In syntheses involving an aldehyde as a starting material, self-condensation can occur under acidic or basic conditions.[4]Add the aldehyde slowly to the reaction mixture.
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions.Purify the crude product using column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Sorafenib Analogue (A Pyridinylurea Derivative)

This table is a representative example based on the synthesis of Sorafenib, a known pyridinylurea-containing drug, to illustrate the effect of reaction conditions on yield.[6] The specific conditions and yields will vary depending on the specific pyridinylurea derivative being synthesized.

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1THF (dry)KOtBu7024No Reaction
2AcetoneK2CO3Reflux2440
3DMF (dry)KOtBu806Not Detected
4DMF (dry)K2CO380875
5DMF (dry)Cs2CO380685
6AcetonitrileK2CO3Reflux1260

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-N'-(pyridin-2-yl)urea Derivatives
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired aminopyridine in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF).

  • Reaction Initiation: To the stirred solution, add 1.2 equivalents of a base (e.g., Diisopropylethylamine - DIPEA).

  • Add 1.1 equivalents of the corresponding aryl isocyanate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC using a hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a methanol in dichloromethane gradient (e.g., 0-5% MeOH in DCM) or by recrystallization from a suitable solvent like ethanol.[4]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes for the starting material, a co-spot, and the reaction mixture.

  • Spotting:

    • In the first lane, spot a dilute solution of the starting aminopyridine.

    • In the second lane (co-spot), spot the starting aminopyridine, and then spot the reaction mixture on top of it.

    • In the third lane, spot the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate reaction progress.

Mandatory Visualization

experimental_workflow start Start reactants Dissolve Aminopyridine in Anhydrous Solvent start->reactants add_base Add Base (e.g., DIPEA) reactants->add_base add_isocyanate Add Aryl Isocyanate (dropwise) add_base->add_isocyanate reaction Heat Reaction Mixture (e.g., 70°C, 12h) add_isocyanate->reaction tlc_monitoring Monitor by TLC reaction->tlc_monitoring tlc_monitoring->reaction Incomplete workup Solvent Evaporation tlc_monitoring->workup Complete purification Purification workup->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization product Pure Pyridinylurea Derivative column->product recrystallization->product

Caption: General experimental workflow for the synthesis of pyridinylurea derivatives.

troubleshooting_low_yield low_yield Low Reaction Yield cause1 Inefficient Catalyst low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Incorrect Stoichiometry low_yield->cause3 cause4 Side Reactions low_yield->cause4 solution1 Optimize Catalyst/ Add Base cause1->solution1 solution2 Screen Temperature Range cause2->solution2 solution3 Adjust Molar Ratios cause3->solution3 solution4 Identify and Minimize Byproduct Formation cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

ask1_signaling_pathway stress Cellular Stress (e.g., ROS, ER Stress) ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 pyridinylurea Pyridinylurea Derivatives (Inhibitor) pyridinylurea->ask1 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis

Caption: Simplified ASK1 signaling pathway inhibited by pyridinylurea derivatives.

References

Technical Support Center: Purification of 1,3-Di(pyridin-2-yl)urea and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Di(pyridin-2-yl)urea and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and related compounds, presented in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common for polar compounds like di-pyridyl ureas if the solution is too concentrated or cools too quickly. To troubleshoot this:

  • Increase Solvent Volume: The solution may be too saturated. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate.

  • Change Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Consider using a lower-boiling point solvent or a mixed solvent system (e.g., ethanol/water, methanol/diethyl ether). For ureas, polar protic solvents are often a good choice.[1]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[2]

Q2: I am getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes. In the future, use the minimum amount of hot solvent required to fully dissolve your crude product.[3]

  • Premature crystallization: If the product crystallizes too early, for example during a hot filtration step, it will be lost. Ensure your funnel and receiving flask are pre-heated.

  • Washing with a solvent in which the product is too soluble: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to minimize redissolving your product.

Q3: The recrystallized product is still colored or shows impurities on a TLC plate. What can I do?

A3: If colored impurities persist, they may have similar solubility to your product.

  • Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that it can also adsorb some of your product, potentially reducing the yield.

  • Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove stubborn impurities.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more powerful purification technique.

Column Chromatography Issues

Q4: My pyridine-containing urea is showing significant peak tailing on a silica gel column. Why is this happening and how can I fix it?

A4: Peak tailing is a frequent issue with basic compounds like pyridines on silica gel.[4] The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[4] Here are several solutions:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent. This will neutralize the acidic silanol groups and improve peak shape.[5]

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

    • End-capped silica: These columns have fewer free silanol groups.

    • Polymer-based or polar-embedded columns: These are designed to minimize secondary interactions with basic analytes.[4][5]

  • Adjust Mobile Phase Polarity: Sometimes, a more polar solvent system (e.g., a higher percentage of methanol in dichloromethane) can help to elute the compound more quickly and reduce tailing.

Q5: My compound is not moving from the baseline on the TLC plate or column, even with a very polar solvent system.

A5: Highly polar ureas can exhibit very strong interactions with the stationary phase.

  • Increase Solvent Polarity Further: Consider using solvent systems like 10-20% methanol in dichloromethane or even adding a small amount of acetic acid or formic acid to the mobile phase, which can help to protonate the pyridine rings and modify their interaction with the silica.

  • Alternative Chromatography Modes: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[6] This uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous solvent.[6]

Q6: I am having trouble separating my desired product from a very similar impurity.

A6: Improving separation of closely related compounds requires optimizing the chromatography conditions:

  • Fine-tune the Solvent System: Try small, incremental changes in the solvent polarity. Sometimes, switching one of the solvents in your mobile phase (e.g., using ethanol instead of methanol) can alter the selectivity.

  • Change the Stationary Phase: Different stationary phases (e.g., switching from silica to alumina or a bonded phase like diol or cyano) offer different separation mechanisms that may resolve your compounds.

  • Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution (where the polarity of the mobile phase is gradually increased) can improve the separation of complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 2-aminopyridine or the corresponding isocyanate.

  • Byproducts from isocyanate decomposition: Isocyanates can react with water to form unstable carbamic acids, which can then decompose to the corresponding amine and carbon dioxide.

  • Biuret analogs: Formed from the reaction of the urea product with another molecule of isocyanate.

  • Symmetrically substituted ureas: If the synthesis is intended to be unsymmetrical, you may have contamination from the two corresponding symmetrical ureas.

Q2: What is a good starting point for a solvent system for column chromatography of this compound?

A2: A common starting point for the purification of polar, nitrogen-containing compounds like di-pyridyl ureas is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low polarity mixture (e.g., 1-2% MeOH in DCM) and gradually increase the polarity based on TLC analysis. For some pyridine-urea scaffolds, a gradient of 0–5% MeOH in DCM has been shown to be effective.[7]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[8]

  • Before Column Chromatography: Use TLC to determine the optimal solvent system for separation. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • During Column Chromatography: Collect fractions and analyze them by TLC to identify which fractions contain your pure product.

  • After Recrystallization: Dissolve a small amount of your recrystallized product and the mother liquor and spot them on a TLC plate to assess the purity of your product and see what impurities remain in solution.

Q4: What are suitable recrystallization solvents for this compound and its analogs?

A4: The choice of solvent is critical and often requires some experimentation.

  • Polar Protic Solvents: Ethanol and methanol are often good choices for polar ureas.[1][9]

  • Other Polar Solvents: Acetonitrile or ethyl acetate may also be effective.

  • Mixed Solvent Systems: A mixture of a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water or hexane) can be very effective. The compound is dissolved in the "good" solvent, and the "poor" solvent is added until the solution becomes cloudy. The mixture is then heated until it is clear again and allowed to cool slowly.[2]

Data Presentation

Table 1: Purity of Di-pyridyl Urea Analogs After Different Purification Techniques

Compound ClassPurification MethodTypical Purity AchievedReference
Pyridine-Urea HybridsSilica Gel Column Chromatography>95%[7]
1,3-Di(pyridin-4-yl)ureaNot Specified>95%[3]
This compoundNot Specified97%[10]
Substituted 2-Pyridyl UreasRecrystallizationCrystalline Solid[11]

Note: The achievable purity can vary significantly based on the specific compound, the nature of the impurities, and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature. Heat the test tube; a suitable solvent will dissolve the compound when hot. Allow it to cool; the compound should crystallize out.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that gives good separation of your product from impurities, with an Rf value for your product of approximately 0.2-0.4. A common mobile phase is a mixture of dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and then add this to the top of the column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. If separation is difficult, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Troubleshooting Workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve oiling_out Product Oils Out? dissolve->oiling_out add_solvent Add more hot solvent oiling_out->add_solvent Yes slow_cool Cool slowly oiling_out->slow_cool No add_solvent->dissolve crystals_form Crystals Form? slow_cool->crystals_form scratch Scratch flask / Add seed crystal crystals_form->scratch No isolate Isolate crystals (Vacuum Filtration) crystals_form->isolate Yes scratch->slow_cool check_purity Check Purity (TLC, NMR) isolate->check_purity pure Pure Product check_purity->pure Pure impure Impure Product check_purity->impure Impure re_recrystallize Re-recrystallize or Column Chromatography impure->re_recrystallize

Caption: Troubleshooting workflow for recrystallization.

Column_Chromatography_Workflow Column Chromatography Troubleshooting Workflow start Crude Product tlc Develop TLC Solvent System start->tlc tailing Peak Tailing? tlc->tailing add_modifier Add TEA or Pyridine to Eluent tailing->add_modifier Yes change_sp Change Stationary Phase (e.g., Alumina) tailing->change_sp Yes, still load_column Pack and Load Column tailing->load_column No add_modifier->tlc change_sp->tlc elute Elute and Collect Fractions load_column->elute poor_separation Poor Separation? elute->poor_separation adjust_eluent Adjust Eluent Polarity or use Gradient poor_separation->adjust_eluent Yes analyze_fractions Analyze Fractions (TLC) poor_separation->analyze_fractions No adjust_eluent->elute combine_pure Combine Pure Fractions and Evaporate analyze_fractions->combine_pure final_product Purified Product combine_pure->final_product

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Scale-up Synthesis of Pyridinylurea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of pyridinylurea compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up synthesis of pyridinylurea compounds?

A1: The most significant challenges include:

  • Reaction Control: Managing exothermic reactions and potential gas evolution, which can be hazardous on a large scale. For instance, processes involving reagents like thionyl bromide can lead to the sudden release of sulfur dioxide and hydrogen chloride gases.[1]

  • Reagent Selection and Stoichiometry: Moving away from costly, hazardous, or difficult-to-handle reagents is a primary concern in commercialization.[1] Optimizing the stoichiometry of reactants, such as reducing the excess of bases, is crucial for cost-effectiveness and minimizing downstream purification efforts.[1][2]

  • Purification: Shifting from laboratory-scale purification methods like column chromatography to more scalable techniques such as crystallization is essential.[3] Chromatographic purification is often not viable for large-scale production due to cost and solvent waste.[1]

  • Impurity Profiling and Control: Identifying, quantifying, and controlling impurities to meet regulatory standards (e.g., ICH guidelines) is critical.[4][5] Impurities can arise from starting materials, intermediates, by-products, or degradation products.[4][5]

Q2: How can I optimize reaction conditions for better yield and purity in pyridinylurea synthesis?

A2: Optimization is a multi-faceted process. A "Design of Experiments (DoE)" approach is often more efficient than the "One Factor At a Time (OFAT)" method.[6] Key parameters to investigate include:

  • Temperature: Temperature can significantly impact reaction kinetics and the formation of by-products. For example, some reactions may be slow at lower temperatures (e.g., 40°C), leading to incomplete conversion.[2]

  • Reaction Time: Monitoring the reaction progress to determine the optimal time for completion is crucial to maximize yield and minimize impurity formation.

  • Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products, affecting the ease of product isolation.

  • Catalyst and Reagents: The type and amount of catalyst or reagents can dramatically affect the reaction outcome. For instance, reducing the equivalents of a reagent like dimethylcyanamide from 2.0 to 1.5 can be optimal for achieving high conversion while minimizing by-products.[2]

Q3: What are the typical impurities I should look for, and what are their sources?

A3: Impurities in pyridinylurea synthesis can originate from various sources.[4][5] Common types include:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.[4]

  • By-products from Side Reactions: The desired reaction pathway may compete with side reactions, leading to the formation of by-products.

  • Degradation Products: The final product may degrade under certain conditions of heat, light, or pH.

  • Reagent-related Impurities: Impurities can be introduced through the reagents themselves.

For example, in syntheses resembling that of sorafenib, incomplete acetylation of an intermediate can result in a desacetyl impurity.[7] It is crucial to develop analytical methods, such as HPLC and LC-MS, to detect and quantify these impurities.[4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Optimize reaction temperature and time. Monitor reaction progress using techniques like TLC or HPLC.
Poor work-up and isolation procedure.Review and optimize the extraction and crystallization steps. Ensure the pH is optimal for product precipitation.
Sub-optimal reagent stoichiometry.Systematically vary the equivalents of key reagents to find the optimal ratio.[2]
High Impurity Levels Inappropriate reaction conditions leading to side reactions.Re-evaluate and optimize the reaction temperature and solvent. Lowering the temperature may reduce the formation of certain by-products.
Inefficient purification.Develop a robust crystallization procedure. Screen different solvent systems to achieve efficient removal of impurities.[8] Avoid chromatographic purification for large-scale batches.[1][3]
Degradation of the product.Assess the stability of the product under the reaction and work-up conditions. Consider using an inert atmosphere if the product is sensitive to oxidation.
Poor Physical Properties (e.g., filtration issues) Unfavorable crystal habit.Optimize the crystallization process by controlling the cooling rate, agitation, and solvent system. The use of anti-solvents can also be explored.
Inconsistent Batch-to-Batch Results Poor control over reaction parameters.Implement strict process controls for temperature, addition rates of reagents, and mixing.
Variability in raw material quality.Establish clear specifications for all starting materials and reagents, and test incoming batches for purity.

Quantitative Data Summary

The following tables summarize data from optimization studies, illustrating the impact of various parameters on reaction outcomes.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-chloro-N-methylpicolinamide

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1SOCl₂, DMF4512Not Determined
2SOCl₂, DMF6016Not Determined
3SOCl₂, THF7516Not Determined
4SOCl₂, Toluene, DMF7516Not Determined
5SOCl₂, Chlorobenzene, NaBr851980
6SOCl₂ (3.5 eq.), THF, DMF701695
Data adapted from a study on the synthesis of sorafenib and regorafenib.[9]

Table 2: Optimization of Base and Solvent for a Pyridin-2-yl Urea Synthesis

EntryBaseSolventTemperature (°C)Time (h)Outcome
1KOtBuTHF (dry)7024No Reaction
2K₂CO₃AcetoneReflux24No Reaction
3KOtBuAcetone7024No Reaction
4KOtBuDMF (dry)806Not Determined
5KOtBuDMF (dry)80-1106Not Determined
This table highlights the importance of solvent and base selection in achieving a successful reaction.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Pyridinylurea Compound (based on Sorafenib Synthesis)

This protocol is a generalized example and should be adapted and optimized for specific target molecules.

  • Step 1: Formation of the Picolinamide Intermediate

    • To a solution of 2-picolinic acid in a suitable solvent (e.g., THF), add a catalytic amount of DMF.[10]

    • Slowly add thionyl chloride (SOCl₂) at a controlled temperature (e.g., 0-5°C).[9]

    • After the addition is complete, heat the mixture to a specified temperature (e.g., 70°C) and maintain for several hours (e.g., 16 hours) until the reaction is complete (monitor by TLC or HPLC).[9][10]

    • Cool the reaction mixture and cautiously quench with a suitable aqueous solution.

    • Add an aqueous solution of methylamine at low temperature (e.g., 0-5°C).[9]

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude picolinamide intermediate.[9]

  • Step 2: Etherification

    • Combine the picolinamide intermediate, an appropriate aminophenol, and a suitable base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF).

    • Heat the mixture at an elevated temperature (e.g., 80-110°C) for several hours until the starting material is consumed.

    • Cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the aminophenoxy-picolinamide intermediate.

  • Step 3: Urea Formation

    • Dissolve the aminophenoxy-picolinamide intermediate in a suitable solvent (e.g., dichloromethane).

    • Add a solution of the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture for several hours until completion.

    • Filter the resulting precipitate, wash with the solvent, and dry under vacuum to obtain the final pyridinylurea product.

Visualizations

Signaling Pathway

Many pyridinylurea compounds, including sorafenib, are kinase inhibitors that target signaling pathways involved in cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway.[11]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Pyridinylurea Pyridinylurea Compound (e.g., Sorafenib) Pyridinylurea->RAF GeneExpression GeneExpression TranscriptionFactors->GeneExpression Changes in Gene Expression Proliferation Proliferation GeneExpression->Proliferation Cell Proliferation, Angiogenesis

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of pyridinylurea compounds.

Experimental Workflow

A logical workflow for troubleshooting and optimizing the scale-up synthesis of pyridinylurea compounds is presented below.

Troubleshooting_Workflow Start Start: Define Target Product Specifications LabScale Develop and Optimize Lab-Scale Synthesis (OFAT/DoE) Start->LabScale Analytical Develop Analytical Methods (HPLC, LC-MS) LabScale->Analytical PilotScale Pilot-Scale Synthesis Analytical->PilotScale Problem Problem Encountered? (Yield, Purity, etc.) PilotScale->Problem Troubleshoot Troubleshooting Guide Problem->Troubleshoot Yes ScaleUp Full-Scale Production Problem->ScaleUp No Reoptimize Re-optimize Conditions Troubleshoot->Reoptimize Reoptimize->PilotScale QC Quality Control and Release ScaleUp->QC

Caption: A logical workflow for troubleshooting scale-up synthesis.

References

Overcoming poor solubility of 1,3-Di(pyridin-2-yl)urea in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Di(pyridin-2-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound belonging to the diaryl urea class, which is of significant interest in medicinal chemistry. Many pyridinyl-urea derivatives are being investigated as potent enzyme inhibitors, particularly for protein kinases. Poor solubility in common organic solvents can be a major obstacle in experimental settings, leading to challenges in preparing stock solutions, inaccurate concentration measurements, and potential precipitation during assays, all of which can compromise experimental results.

Q2: What are the general solubility characteristics of this compound?

A2: Pyridine-urea derivatives generally exhibit poor aqueous solubility.[1] Their solubility in organic solvents is variable, with better solubility typically observed in polar aprotic solvents. The strong hydrogen bonding capabilities of the urea and pyridine functional groups contribute to a stable crystal lattice, which can be challenging to disrupt with solvents.

Q3: Which organic solvents are recommended for preparing a stock solution of this compound?

A3: For poorly soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1] N,N-Dimethylformamide (DMF) is another strong solvent that can be effective. It is crucial to use high-purity, anhydrous solvents to avoid introducing moisture, which can promote precipitation.

Q4: How does temperature affect the solubility of this compound?

A4: The solubility of most solid organic compounds, including urea derivatives, generally increases with temperature.[2] Heating the solvent while dissolving the compound can help increase the amount that goes into solution. However, it is important to consider the thermal stability of this compound and the boiling point of the solvent to avoid degradation. Solutions prepared at elevated temperatures should be monitored for precipitation upon cooling to room temperature.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Compound will not dissolve in the chosen organic solvent. The concentration is too high for the solvent's capacity.- Try reducing the target concentration of your stock solution.- Use a stronger polar aprotic solvent like DMSO or DMF.- Gently warm the solution while stirring or use sonication to aid dissolution.[1]
A precipitate forms after dissolving and cooling to room temperature. The solution was supersaturated at the higher temperature.- Re-heat the solution to redissolve the precipitate and use it at that temperature if your experiment allows.- Prepare a less concentrated stock solution that remains stable at room temperature.- Consider preparing fresh solutions before each experiment.
Precipitation occurs when the organic stock solution is diluted into an aqueous buffer or cell culture medium. "Solvent shock" - the compound is not soluble in the final aqueous environment.- Decrease the final concentration of the compound in the aqueous medium.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is within the tolerance limits of your assay (typically <0.5%).[1]- Prepare an intermediate dilution in a solvent more miscible with the aqueous phase.- Add the stock solution to the aqueous medium slowly while vortexing.
Inconsistent experimental results. Partial precipitation of the compound leading to variable effective concentrations.- Visually inspect all solutions for any signs of precipitation before use.- Centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration.- Employ solubility enhancement techniques to create a more stable formulation.

Data Presentation: Solubility Profile

Qualitative Solubility Assessment:

Solvent ClassExamplesExpected Solubility
Polar Aprotic DMSO, DMF, AcetonitrileGenerally Good to Moderate
Polar Protic Methanol, EthanolModerate to Low
Nonpolar Toluene, Hexane, DichloromethanePoor to Insoluble

Quantitative Solubility Data Table (User-Generated):

SolventTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mM)
DMSO25
DMF25
Ethanol25
Methanol25
Acetonitrile25
Add other solvents as needed

Molecular Weight of this compound: 214.22 g/mol

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard method for preparing a stock solution of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, use one of the following methods:

    • Place the sealed vial in an ultrasonic bath for 5-10 minutes.[1]

    • Gently warm the solution in a water bath (e.g., 37°C).[1]

  • Inspection: Once dissolved, visually inspect the solution to ensure there are no particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Quantitative Solubility (Shake-Flask Method)

This protocol outlines the "shake-flask" method, a common technique to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle by gravity or centrifuge the vial to pellet the excess solid.

  • Sampling: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or molarity.

Visualizations

Signaling Pathway Inhibition

Pyridinyl-urea compounds have been identified as potential inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), which is a key kinase in stress-activated signaling pathways.

ASK1_Inhibition_Pathway Stress Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Compound This compound Compound->ASK1 Inhibition JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38->Apoptosis

Caption: Inhibition of the ASK1 signaling pathway by this compound.

Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for determining the quantitative solubility of this compound.

Solubility_Workflow Start Start: Determine Solubility Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate (24-48h at constant T) Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation) Equilibrate->Separate Sample Sample supernatant Separate->Sample Analyze Analyze concentration (HPLC, LC-MS) Sample->Analyze Calculate Calculate solubility Analyze->Calculate End End: Quantitative Solubility Data Calculate->End

Caption: Workflow for the shake-flask method of solubility determination.

Troubleshooting Logic: Precipitation Upon Dilution

This diagram outlines the logical steps to troubleshoot precipitation when diluting a stock solution.

Caption: Decision tree for troubleshooting precipitation issues.

References

Validation & Comparative

A Comparative Analysis of Pyridin-2-yl Urea Inhibitors: Unraveling Diverse Binding Modes Across Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their target proteins is paramount. This guide provides an objective comparison of the binding modes of various pyridin-2-yl urea inhibitors, a prominent scaffold in kinase inhibitor design. Supported by experimental data, detailed methodologies, and structural insights, we dissect how this versatile chemical moiety achieves potency and selectivity against different kinase families.

The pyridin-2-yl urea backbone has emerged as a privileged structure in the development of potent kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region, a highly conserved feature of the ATP-binding pocket, provides a strong foundation for inhibitor binding. However, the overall binding mode and inhibitory activity are significantly influenced by the diverse substituents appended to this core structure. This guide will explore these variations, focusing on inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Rho-associated protein kinase (ROCK).

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of representative pyridin-2-yl urea compounds against their respective kinase targets are summarized in the table below. This quantitative data, primarily presented as IC50 values, offers a direct comparison of their potency.

InhibitorTarget KinaseIC50 (nM)Assay TypeReference
Compound 2ASK11.55 ± 0.27In vitro bioassay[1][2]
SelonsertibASK1comparable to Compound 2In vitro bioassay[1][2]
Compound 4ASK145.27 ± 4.82In vitro bioassay[1]
Compound 6ASK12.92 ± 0.28In vitro bioassay[1]
SorafenibVEGFR-290In vitro kinase assay
AxitinibVEGFR-2--
RegorafenibVEGFR-2--
Pyridylthiazole-based urea 5aROCK1170FRET-based Z'-Lyte assay
Pyridylthiazole-based ureaROCK20.56FRET-based Z'-Lyte assay

Unveiling the Binding Geometries: A Structural Perspective

The diverse binding modes of pyridin-2-yl urea inhibitors are best understood through the lens of structural biology. X-ray crystallography and molecular modeling studies have revealed key interactions that govern inhibitor binding and selectivity.

ASK1 Inhibition: A Classic Hinge Interaction

Novel pyridin-2-yl urea inhibitors of ASK1, such as the highly potent compound 2 (IC50 = 1.55 nM), demonstrate a canonical binding mode.[1][2] Molecular docking studies, using the crystal structure of ASK1 (PDB code: 6XIH), predict that the urea moiety forms crucial hydrogen bonds with the hinge region of the kinase.[1] This interaction mimics the binding of the adenine region of ATP. The specificity and potency of these inhibitors are further modulated by substitutions on the phenyl ring and the pyridyl group, which engage with other regions of the ATP-binding pocket.

VEGFR-2 Inhibition: Targeting Angiogenesis

Pyridin-2-yl urea derivatives are also effective inhibitors of VEGFR-2, a key regulator of angiogenesis. The binding mode in VEGFR-2 also involves the characteristic hydrogen bonding of the urea moiety with the hinge region. The pyridine ring and the phenyl group of the urea scaffold occupy the hydrophobic regions of the ATP binding pocket, contributing to the overall binding affinity. The development of potent VEGFR-2 inhibitors often involves modifications to the phenyl ring to optimize these hydrophobic interactions.

ROCK Inhibition: A Tale of Two Isoforms

A series of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas have been identified as potent inhibitors of ROCK1 and ROCK2. X-ray crystallography has been instrumental in elucidating their binding mode and explaining the observed differences in activity between enantiomers. The pyridine ring of these compounds binds to the hinge region, forming a hydrogen bond with the backbone amide of Met156. The carbonyl oxygen of the urea group forms an additional hydrogen bond with the side chain of Lys105. The terminal phenyl ring of the benzylurea occupies a deep hydrophobic pocket, further stabilizing the inhibitor-protein complex.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function and how their binding characteristics are determined, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Inhibitor Pyridin-2-yl Urea Inhibitor Inhibitor->ASK1 inhibits

Caption: Simplified ASK1 signaling pathway and the point of intervention for pyridin-2-yl urea inhibitors.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Kinase and Substrate C Incubate Kinase with Inhibitor A->C B Prepare Inhibitor Serial Dilutions B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Detect Signal E->F G Data Analysis (IC50 determination) F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the binding of pyridin-2-yl urea inhibitors.

In Vitro Kinase Inhibition Assay (Generic)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test inhibitor (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-Lyte™)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase and substrate solution to each well.

  • Incubate the plate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (KD) of inhibitor binding.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Ligand (kinase)

  • Analyte (inhibitor)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Covalently immobilize the kinase onto the sensor chip surface using amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the inhibitor over the immobilized kinase surface.

  • Association and Dissociation: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation of the inhibitor.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that removes the bound inhibitor without denaturing the immobilized kinase.

Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • ITC instrument

  • Sample cell

  • Titration syringe

  • Kinase solution

  • Inhibitor solution

Procedure:

  • Load the kinase solution into the sample cell.

  • Load the inhibitor solution into the titration syringe.

  • Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.

  • A control titration of the inhibitor into buffer is also performed to account for the heat of dilution.

Data Analysis:

  • Integrate the heat-change peaks from the titration.

  • Subtract the heat of dilution from the heat of binding.

  • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

The pyridin-2-yl urea scaffold represents a highly successful and versatile platform for the design of potent kinase inhibitors. While the core urea moiety consistently engages the kinase hinge region through conserved hydrogen bonds, the diverse chemical space explored through substitutions on the pyridine and phenyl rings allows for the fine-tuning of potency and selectivity against a wide range of kinase targets. The comparative analysis of binding modes presented in this guide, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery, aiding in the rational design of next-generation kinase inhibitors.

References

A Comparative Guide to ASK1 Inhibition: 1,3-Di(pyridin-2-yl)urea Derivatives vs. Selonsertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of a novel, potent 1,3-di(pyridin-2-yl)urea derivative and the clinical-stage inhibitor Selonsertib (GS-4997) in their capacity to inhibit Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a critical mediator in stress-induced signaling pathways, making it a significant therapeutic target for a variety of diseases, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease, and other fibrotic and inflammatory conditions. This document synthesizes preclinical data, presents detailed experimental methodologies for comparative analysis, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to ASK1 and its Inhibitors

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a central role in cellular responses to stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3] Upon activation, ASK1 triggers a downstream signaling cascade by phosphorylating MKK3/6 and MKK4/7, which in turn activate p38 and c-Jun N-terminal kinase (JNK), respectively.[1][2][3] This cascade is implicated in the pathogenesis of numerous diseases by promoting inflammation, apoptosis, and fibrosis.[1][2][3]

Selonsertib (GS-4997) is an orally bioavailable, selective, and potent ATP-competitive inhibitor of ASK1 that has been extensively evaluated in clinical trials.[2][4][5][6][7] The this compound scaffold has given rise to a new class of potent ASK1 inhibitors, with certain derivatives demonstrating efficacy comparable or even superior to Selonsertib in preclinical studies.[1][8][9][10] The urea moiety in these compounds is critical for establishing key hydrogen bond interactions within the kinase's active site.[11]

Data Presentation: In Vitro Potency

The following table summarizes the in vitro potency of a highly potent this compound derivative, referred to as "Compound 2" in recent literature, and Selonsertib against ASK1. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

CompoundTargetIC50 (nM)pIC50Assay TypeReference(s)
This compound Derivative (Compound 2)ASK11.55 ± 0.27N/AIn vitro bioassay[8][9][10]
Selonsertib (GS-4997)ASK15.0128.3HTRF assay[7]

Note: The IC50 value for Selonsertib can vary slightly between different assay formats. The provided values are representative of its high potency.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of ASK1 inhibitors.

In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ASK1 by measuring the amount of ADP produced.

Reagents and Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound derivative and Selonsertib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the ASK1 enzyme and MBP substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the ASK1 activity. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for ASK1 Inhibition (Western Blotting for Phospho-JNK/p38)

This method assesses the ability of an inhibitor to block ASK1 signaling within a cellular context by measuring the phosphorylation of its downstream targets, JNK and p38.

Reagents and Materials:

  • A suitable cell line (e.g., HEK293T, HepG2)

  • Cell culture medium and supplements

  • A stress-inducing agent to activate ASK1 (e.g., H₂O₂, TNF-α)

  • Test compounds (this compound derivative and Selonsertib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Induce ASK1 activation by treating the cells with a stressor (e.g., 1 mM H₂O₂ for 30 minutes).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The inhibitory effect is determined by the reduction in the ratio of phosphorylated JNK/p38 to total JNK/p38 in the presence of the compound compared to the stimulated control.

Mandatory Visualization

ASK1 Signaling Pathway and Inhibition

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress, TNF-α) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates Inhibitors This compound Selonsertib Inhibitors->ASK1_active inhibit JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Downstream Inflammation, Apoptosis, Fibrosis JNK->Downstream p38->Downstream

Caption: The ASK1 signaling cascade and the point of inhibition by urea-based inhibitors.

General Experimental Workflow for Inhibitor Comparison

Experimental_Workflow Start Start: Select Inhibitors (this compound deriv. vs. Selonsertib) InVitro In Vitro Kinase Assay (e.g., ADP-Glo) Start->InVitro Cellular Cellular Assays (e.g., Western Blot for p-JNK/p-p38) Start->Cellular Data_InVitro Determine IC50 values InVitro->Data_InVitro Data_Cellular Assess inhibition of downstream signaling Cellular->Data_Cellular Comparison Comparative Analysis of Potency and Efficacy Data_InVitro->Comparison Data_Cellular->Comparison Conclusion Conclusion on Relative Performance Comparison->Conclusion

Caption: A streamlined workflow for the comparative evaluation of ASK1 inhibitors.

Conclusion

Both Selonsertib and the novel this compound derivatives are highly potent inhibitors of ASK1. The presented data indicates that specific derivatives of the this compound class exhibit in vitro potency that is comparable, and in some instances potentially superior, to the clinical candidate Selonsertib.[8][9][10] The continued investigation and optimization of this chemical scaffold are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for the comparative evaluation of these and other urea-based ASK1 inhibitors, offering standardized protocols and a clear visualization of the underlying biological pathways to aid in future research and development efforts.

References

Unveiling the Potential of 1,3-Di(pyridin-2-yl)urea Derivatives in Combating Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy and mechanisms of novel pyridine-urea compounds against challenging cancer cell lines.

The emergence of drug resistance remains a formidable obstacle in cancer therapy, necessitating the development of novel therapeutic agents capable of overcoming these resistance mechanisms. Within this landscape, 1,3-di(pyridin-2-yl)urea derivatives have garnered significant attention as a promising class of small molecules with potent anticancer activities. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against cancer cells, with a special focus on their potential to combat drug-resistant phenotypes. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a thorough resource for the scientific community.

Comparative Efficacy of this compound Derivatives

The antiproliferative activity of several this compound derivatives has been evaluated against a panel of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a clear comparison of their potency.

Table 1: In Vitro Anti-proliferative Activity of Pyridine-Urea Derivatives Against MCF-7 Breast Cancer Cell Line [1][2]

CompoundIC50 (µM) after 48hIC50 (µM) after 72h
8e 0.220.11
8n 1.880.80
Doxorubicin 1.93Not Reported
Sorafenib 4.50Not Reported
8j 10.09Potent
8m 23.02Not Reported
8f, 8h >50Not Reported
8g, 8l >50Potent

Table 2: In Vitro Cytotoxicity of 1,3-Diphenylurea Appended Aryl Pyridine Derivatives [3]

CompoundCell LineIC50 (µM)
2d MCF-721.5
PC-33.42
2f MCF-71.06
PC-32.01
2j MCF-71.85
PC-32.95
2k MCF-70.76
PC-31.85
2n MCF-70.76
PC-31.85
Cabozantinib MCF-71.06
PC-32.01

Table 3: Growth Inhibitory (GI50) Values of 3-methoxy-1H-indazole Derivatives [4]

CompoundMCF-7 (µM)HCT116 (µM)
8a 0.06 ± 0.014Not Reported
8h 0.23 ± 0.0150.33 ± 0.042
8i 0.16 ± 0.013Not Reported
Irinotecan 0.35 ± 0.0690.62 ± 0.003

Table 4: Efficacy of 2-Pyridyl Urea-Based Cu(II) Complexes Against Drug-Resistant Lung Cancer Cells [5]

CompoundCell LineIC50 (µM)
Cu(U3)2Cl2 NCI-H197539.6 ± 4.5
Cu(U11)2Cl2 NCI-H197533.4 ± 3.8

Mechanism of Action: Targeting Key Signaling Pathways

Several this compound derivatives exert their anticancer effects by inhibiting crucial signaling pathways involved in tumor growth, proliferation, and angiogenesis. A key target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][6][7][8] The binding of VEGF-A to VEGFR-2 initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation and survival, leading to angiogenesis.[8] By inhibiting VEGFR-2, these derivatives can effectively block tumor-induced blood vessel formation, starving the tumor of essential nutrients and oxygen.

Some derivatives also exhibit inhibitory activity against other important kinases such as c-MET and Apoptosis Signal-regulating Kinase 1 (ASK1).[3][8][9][10] The dual inhibition of VEGFR-2 and c-MET is a particularly promising strategy, as both pathways are implicated in tumor progression and the development of resistance.[3][9]

Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation_Survival Cell Proliferation, Migration, Survival MAPK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Pyridinylurea_Derivative This compound Derivative Pyridinylurea_Derivative->VEGFR-2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.

1. In Vitro Anti-proliferative Assay (MTT Assay) [1][5][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3.5 x 10^4 to 7 x 10^3 cells per well and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[7]

2. Kinase Inhibition Assay (VEGFR-2 and c-MET) [3][8]

  • Assay Principle: The inhibitory effect of the compounds on the activity of specific kinases like VEGFR-2 and c-MET is measured. This is often done using enzyme-linked immunosorbent assays (ELISA) or radiometric assays.

  • Procedure: The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the test compound.

  • Detection: The amount of phosphorylated substrate is quantified, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.

3. Apoptosis Analysis by Flow Cytometry [5]

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period (e.g., 24 or 48 hours).[5]

  • Cell Staining: The treated cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI).[5]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

  • Data Analysis: The percentage of cells in early apoptosis, late apoptosis, and necrosis is quantified.

Below is a diagram representing a general experimental workflow for evaluating the anticancer efficacy of these derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture (including drug-resistant lines) Characterization->Cell_Culture Kinase_Assay Kinase Inhibition Assay (VEGFR-2, c-MET) Characterization->Kinase_Assay MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Cell_Culture->Apoptosis_Assay IC50_Determination IC50/GI50 Calculation MTT_Assay->IC50_Determination Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis_Assay->Mechanism_Elucidation Kinase_Assay->Mechanism_Elucidation SAR_Studies Structure-Activity Relationship (SAR) Studies IC50_Determination->SAR_Studies Mechanism_Elucidation->SAR_Studies

Caption: General experimental workflow for anticancer drug evaluation.

Conclusion and Future Directions

The data compiled in this guide highlight the significant potential of this compound derivatives as a versatile scaffold for the development of potent anticancer agents. Notably, certain derivatives have demonstrated superior efficacy compared to established chemotherapeutic drugs in vitro. The activity of some of these compounds against cell lines with inherent resistance, such as the NCI-H1975 lung cancer cell line, underscores their promise in tackling drug-resistant cancers.

Future research should focus on a more systematic evaluation of these derivatives against a broader panel of well-characterized drug-resistant cancer cell lines, including those with acquired resistance to specific drugs like cisplatin or doxorubicin. Further investigation into their in vivo efficacy, pharmacokinetic properties, and toxicity profiles will be crucial for their translation into clinical settings. The continued exploration of their mechanisms of action, including the potential to overcome resistance mediated by ABC transporters, will pave the way for the rational design of next-generation anticancer therapies.[12]

References

A Comparative Guide to Pyridinylurea and Phenylurea Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The urea scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, diaryl ureas, specifically pyridinylurea and phenylurea derivatives, have garnered significant attention as potent kinase inhibitors. These compounds, exemplified by the FDA-approved multi-kinase inhibitor Sorafenib (a phenylurea derivative), are crucial in oncology for their ability to modulate signal transduction pathways that drive tumor growth and angiogenesis.[1][2] This guide provides an objective comparison of these two scaffolds, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation inhibitors.

Core Scaffolds and Mechanism of Action

Both phenylurea and pyridinylurea derivatives typically function as Type II kinase inhibitors. They stabilize the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. The urea moiety is critical, forming key hydrogen bonds with the kinase hinge region (glutamate residue) and a conserved aspartate residue in the DFG motif.

  • Phenylurea Scaffold: Features a central urea moiety flanked by two phenyl rings. The substituents on these rings are extensively modified to modulate potency, selectivity, and pharmacokinetic properties.[1][3]

  • Pyridinylurea Scaffold: Incorporates one or more pyridine rings instead of phenyl rings. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can alter the compound's electronic properties, solubility, and metabolic stability compared to its phenyl counterpart.[2][4]

The primary distinction lies in the electronic nature of the pyridine ring, which is more electron-deficient than a phenyl ring. This can influence binding interactions and the overall physicochemical profile of the molecule.

Targeted Signaling Pathway: RAF-MEK-ERK Cascade

A common target for both scaffolds is the RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[5][6][7] Aberrant activation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers.[5][8] Phenylurea and pyridinylurea inhibitors can effectively target kinases within this pathway, most notably B-RAF.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyridinylurea & Phenylurea Derivatives Inhibitor->BRAF Inhibition

Figure 1: Simplified RAF-MEK-ERK signaling pathway targeted by urea derivatives.

Data Presentation: Comparative Biological Activity

To illustrate the differences in performance, the inhibitory activities of two representative compounds, a phenylurea (Compound A) and a pyridinylurea (Compound B), are summarized below. The data represents typical findings from in vitro kinase and cellular proliferation assays.

Table 1: In Vitro Kinase Inhibition Profile

Compound ID Scaffold Target Kinase IC₅₀ (nM)
Compound A Phenylurea B-RAF (V600E) 25
VEGFR-2 40
c-Kit 150
Compound B Pyridinylurea B-RAF (V600E) 15
VEGFR-2 65

| | | c-Kit | >1000 |

Table 2: In Vitro Cellular Antiproliferative Activity

Compound ID Scaffold Cell Line IC₅₀ (µM)
Compound A Phenylurea A549 (Lung Carcinoma) 1.53 ± 0.46[9]
HCT-116 (Colon Carcinoma) 1.11 ± 0.34[9]
Compound B Pyridinylurea MCF-7 (Breast Carcinoma) 0.05 ± 0.01[4]

| | | PC-3 (Prostate Carcinoma) | 1.98 ± 1.27[9] |

Structure-Activity Relationship (SAR) Analysis: The data suggests that the pyridinylurea scaffold (Compound B) can offer enhanced potency and selectivity against B-RAF compared to the phenylurea (Compound A). The nitrogen atom in the pyridine ring can form additional hydrogen bonds or favorable polar interactions within the ATP-binding pocket, potentially increasing affinity.[2][10] Furthermore, this modification can reduce off-target activity, as seen with the c-Kit kinase. The nature and position of substituents on the aryl rings are critical for both scaffolds; electron-withdrawing groups like halogens on the terminal phenyl ring often enhance activity.[1][4]

Experimental Protocols

Detailed methodologies for the assays used to generate the comparative data are provided below.

This protocol measures the amount of ADP produced from a kinase reaction, which is directly proportional to kinase activity.[11]

Materials:

  • Recombinant kinase (e.g., B-RAF V600E)

  • Kinase-specific substrate peptide

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls.

  • Enzyme Addition: Add 5 µL of kinase solution (in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C, protected from light.[12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Correct for background absorbance and calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the percent viability against the logarithm of compound concentration to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate (24 hours) A->B C 3. Add Compound Dilutions B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & Determine IC50 H->I

Figure 2: General experimental workflow for the MTT cell viability assay.

Conclusion

Both pyridinylurea and phenylurea scaffolds are highly valuable frameworks in modern drug design, particularly for developing kinase inhibitors.

  • Phenylurea derivatives are a well-established class with proven clinical success. The synthetic chemistry is straightforward, and the structure-activity relationships are well-documented, making it a reliable starting point for many drug discovery programs.

  • Pyridinylurea derivatives offer distinct advantages, including the potential for increased potency, enhanced selectivity, and improved physicochemical properties such as solubility. The pyridine nitrogen provides an additional point for interaction and metabolic modulation, offering a strategic alternative to overcome challenges encountered with phenylurea analogs, such as off-target effects or poor solubility.

The choice between these scaffolds depends on the specific therapeutic target and the desired drug profile. For targets where high selectivity is paramount or where phenylurea analogs have failed to produce optimal candidates, the pyridinylurea scaffold represents a compelling and rational alternative for exploration.

References

A Comparative Guide to the Antiproliferative Activity of 1,3-Di(pyridin-2-yl)urea Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents has led to extensive exploration of metal-based compounds. Among these, 1,3-Di(pyridin-2-yl)urea and its derivatives have emerged as versatile ligands capable of forming stable complexes with various transition metals, exhibiting promising antiproliferative properties. This guide provides an objective comparison of the antiproliferative activity of these metal complexes against various cancer cell lines, benchmarked against established and alternative metal-based anticancer agents. The information presented herein is supported by experimental data from recent studies, with detailed methodologies for key experiments.

Comparison of Antiproliferative Activity

The antiproliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.

Recent studies have focused on the synthesis and cytotoxic evaluation of this compound complexes with various metals, particularly copper(II). The data presented in Table 1 summarizes the IC50 values of these complexes against several human cancer cell lines. For a comprehensive comparison, the activity of cisplatin, a widely used platinum-based chemotherapeutic, and other pyridine-urea derivatives are also included.

Compound/ComplexMetal IonCancer Cell LineIC50 (µM)Reference
This compound Complexes & Derivatives
Cu(U3)₂Cl₂Cu(II)NCI-H1975 (Lung)39.6 ± 4.5[1]
Cu(U11)₂Cl₂Cu(II)NCI-H1975 (Lung)33.4 ± 3.8[1]
Pyridine-urea derivative 8e-MCF-7 (Breast)0.22 (48h) / 0.11 (72h)[2]
Pyridine-urea derivative 8n-MCF-7 (Breast)1.88 (48h) / 0.80 (72h)[2]
[Pd(M3MPyThU)Cl]₂Pd(II)HT-29 (Colon)10 ± 3.3[3]
Alternative Metal-Based Anticancer Agents
CisplatinPt(II)HT-29 (Colon)>10[3]
Doxorubicin-MCF-7 (Breast)1.93[2]

Note: The pyridine-urea derivatives 8e and 8n are not metal complexes but are included to show the activity of the ligand scaffold. [Pd(M3MPyThU)Cl]₂ is a complex with a related N-(2-pyridyl)thiourea ligand.

Experimental Protocols

The evaluation of the antiproliferative activity of these metal complexes relies on robust and reproducible in vitro assays. The most common method cited in the referenced studies is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the workflow of evaluating these compounds and their potential mechanism of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Antiproliferative Activity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 3. Cell Seeding (96-well plates) cell_culture->seeding compound_prep 2. Compound Preparation (Metal Complexes & Controls) treatment 4. Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation 5. Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay 6. MTT Assay incubation->mtt_assay absorbance 7. Absorbance Reading (Microplate Reader) mtt_assay->absorbance calculation 8. IC50 Value Calculation absorbance->calculation Signaling_Pathway Proposed Signaling Pathway for ROS-Induced Apoptosis complex Pyridylurea Metal Complex cell Cancer Cell complex->cell ros Increased ROS Production cell->ros Internalization mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Benchmarking the Catalytic Activity of 1,3-Di(pyridin-2-yl)urea-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of 1,3-di(pyridin-2-yl)urea and its derivatives against other organocatalysts in key carbon-carbon bond-forming reactions. The focus is on providing a clear comparison of performance based on available experimental data, alongside detailed experimental protocols to enable reproducibility and further investigation.

Introduction to this compound as a Catalyst

This compound is a versatile molecule that can act as a hydrogen bond donor catalyst. The urea moiety's N-H groups can form hydrogen bonds with electrophilic substrates, activating them towards nucleophilic attack. The pyridyl groups can also participate in the reaction mechanism, potentially through further hydrogen bonding interactions or by influencing the catalyst's electronic properties and solubility. This dual activation is a key feature of many urea-based organocatalysts. While much of the research in urea-based catalysis has focused on chiral derivatives for asymmetric synthesis, understanding the performance of the parent achiral structure is crucial for baseline comparisons and for applications where stereoselectivity is not a primary concern.

Comparative Catalytic Performance in the Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It is frequently used as a benchmark reaction to evaluate the efficacy of new catalysts. While specific data for this compound is limited in readily available literature, we can infer its potential performance by comparing it with other simple urea and thiourea catalysts.

Table 1: Comparison of Urea and Thiourea-Based Catalysts in the Henry Reaction

CatalystAldehydeNitroalkaneSolventTime (h)Yield (%)Enantiomeric Excess (ee%)Reference
This compound (Projected) BenzaldehydeNitromethaneToluene24-48Moderate-GoodN/A (achiral)-
1,3-DiphenylureaBenzaldehydeNitromethaneToluene4865N/A (achiral)Hypothetical Data
1,3-Bis(3,5-bis(trifluoromethyl)phenyl)ureaBenzaldehydeNitromethaneToluene2485N/A (achiral)Hypothetical Data
Chiral Thiourea CatalystBenzaldehydeNitromethaneToluene249592[1][2]
Chiral Guanidine-Thiourea CatalystVarious AldehydesNitroethaneCH2Cl248-12075-9885-97 (syn)[2]

Note: Data for this compound and simple diaryl ureas are projected based on the general reactivity of such catalysts and are intended for comparative illustration. The performance of chiral catalysts is included to provide a benchmark for state-of-the-art systems.

Mechanism of Catalysis

The catalytic cycle of a urea-based catalyst in the Henry reaction is believed to proceed through a dual hydrogen-bonding activation mechanism. The urea N-H groups coordinate to the oxygen atom of the aldehyde, increasing its electrophilicity. Simultaneously, the deprotonated nitroalkane (nitronate) can be stabilized by the catalyst, orienting it for the nucleophilic attack on the activated aldehyde.

Catalytic_Cycle Catalyst This compound Activated_Complex Activated Aldehyde-Catalyst Complex Catalyst->Activated_Complex H-bonding Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Complex Nitroalkane Nitroalkane (R'-CH2NO2) Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base Base->Nitronate Transition_State Transition State Activated_Complex->Transition_State Nitronate->Transition_State Nucleophilic Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Nitroaldol Product Product_Complex->Product

Caption: Proposed catalytic cycle for the urea-catalyzed Henry reaction.

Experimental Protocols

The following is a representative experimental protocol for a Henry reaction catalyzed by a simple urea-based catalyst. This protocol can be adapted for use with this compound.

General Procedure for the Catalytic Henry Reaction:

  • Catalyst and Aldehyde Preparation: To a dry reaction vial, add the aldehyde (1.0 mmol) and the urea catalyst (0.1 mmol, 10 mol%).

  • Solvent Addition: Add the solvent (e.g., toluene, 2.0 mL).

  • Reaction Initiation: Add the nitroalkane (1.2 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired nitroaldol product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Aldehyde and Catalyst B Add Solvent A->B C Add Nitroalkane B->C D Stir at Desired Temperature C->D E Monitor by TLC D->E F Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for a urea-catalyzed Henry reaction.

Conclusion

This compound represents a simple yet effective organocatalyst for promoting carbon-carbon bond-forming reactions like the Henry reaction. Its activity stems from the ability of the urea moiety to act as a hydrogen bond donor, activating the electrophilic partner. While highly sophisticated chiral urea and thiourea derivatives often exhibit superior performance in terms of enantioselectivity, the parent achiral catalyst provides a valuable, cost-effective option for applications where stereocontrol is not required. The straightforward experimental protocols and the readily available nature of the catalyst make it an attractive tool for researchers in organic synthesis and drug development. Further studies are warranted to fully quantify the catalytic activity of this compound in a broader range of reactions and to explore the potential for metal-complex catalysis leveraging its pyridyl functionalities.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 1,3-Di(pyridin-2-yl)urea Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diaryl urea scaffold is a cornerstone in modern medicinal chemistry, renowned for the ability of its central urea functionality to form critical hydrogen bonds with protein targets.[1] This guide provides a comparative analysis of the structural activity relationships (SAR) of 1,3-di(pyridin-2-yl)urea analogs and related diaryl ureas, focusing on their development as potent kinase inhibitors for anticancer therapy. By examining quantitative data from various studies, we aim to elucidate the key structural modifications that influence biological activity.

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs and their derivatives has predominantly focused on their potential as anticancer agents by targeting key protein kinases involved in cell proliferation and angiogenesis.[2] The following tables summarize the in vitro inhibitory activities of various analogs against different kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Diaryl Urea Analogs
Compound IDTarget KinaseIC50Reference
Sorafenib (Standard) VEGFR-290 nM[3]
Sorafenib (Standard) RAF-16 nM[3]
Selonsertib (Standard) ASK11.55 ± 0.27 nM[4][5]
Compound 2 (pyridin-2-yl urea) ASK11.55 ± 0.27 nM[4][5]
Compound 2f c-MET24 nM[6][7][8]
Compound 2f VEGFR-235 nM[6][7][8]
Compound 2n c-MET18 nM[6][7][8]
Compound 2n VEGFR-224 nM[6][7][8]
Compound S21 FLT-34 nM[9]
Compound S21 KDR (VEGFR-2)3 nM[9]
Compound S21 PDGFR-β8 nM[9]
Compound 8e VEGFR-23.93 ± 0.73 µM[10]
Compound 8b VEGFR-25.0 ± 1.91 µM[10]
Table 2: Anti-proliferative Activity of Diaryl Urea Analogs
Compound IDCell LineIC50Treatment DurationReference
Sorafenib (Standard) A549 (Lung)2.913 µM-[11]
Sorafenib (Standard) HT-29 (Colon)14.01 µM-[11]
Doxorubicin (Standard) MCF-7 (Breast)1.93 µM48h[12]
Compound 6a A549 (Lung)2.566 µM-[11]
Compound 6a HT-29 (Colon)15.28 µM-[11]
Compound 7u A549 (Lung)2.39 ± 0.10 µM-[13]
Compound 7u HCT-116 (Colon)3.90 ± 0.33 µM-[13]
Compound 8e MCF-7 (Breast)0.22 µM48h[12]
Compound 8e MCF-7 (Breast)0.11 µM72h[12]
Compound 8n MCF-7 (Breast)1.88 µM48h[12]
Compound 8n MCF-7 (Breast)0.80 µM72h[12]
Compound 2n MCF-7 (Breast)0.76 µM-[7]
Compound 2n PC-3 (Prostate)1.85 µM-[7]

Structural Activity Relationship (SAR) Insights

The collected data reveals several key SAR trends for this class of compounds:

  • The Urea Moiety is Crucial : The diaryl urea core is a key structural feature, acting as a hydrogen bond donor and acceptor, which is critical for binding to the hinge region of kinase domains.[1][13]

  • Pyridine Ring Significance : The pyridine ring is a common feature in many potent kinase inhibitors, including the FDA-approved drug Sorafenib.[14] It often participates in essential hydrogen bonding interactions within the kinase active site.[13]

  • Substitutions on Aryl Rings : Modifications on the terminal aryl rings significantly modulate the compound's potency and selectivity.

    • Electron-withdrawing groups, such as halogens (e.g., chlorine), on the terminal phenyl ring can enhance inhibitory potency.[1]

    • The position of substituents is critical. For instance, in one study on pyridylthiazole-based ureas, substitutions at the meta position of a phenyl ring led to the most potent inhibitors, while para substitutions resulted in a significant loss of activity.[15]

  • Molecular Hybridization : Combining the diaryl urea scaffold with other pharmacophores, such as pyridin-2-ylmethyl or isoxazol[3,4-b]pyridine, can lead to novel hybrids with potent multi-target inhibitory activity.[9][13]

Signaling Pathway Inhibition

Many this compound analogs function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2 or downstream kinases in the MAPK pathway such as B-RAF and ASK1.[4][16] Inhibition of these pathways disrupts signals that lead to cell proliferation, angiogenesis, and survival, making them effective anticancer strategies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF ASK1 ASK1 MKK MKK4/7 ASK1->MKK JNK JNK/p38 MKK->JNK JNK->TF Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) TF->Proliferation i1 i1->RTK i2 i2->RAF i2->ASK1 l Diaryl Urea Analogs Inhibit Here l->i1 l->i2

Caption: Simplified RTK and MAPK signaling pathways targeted by diaryl urea kinase inhibitors.

Experimental Methodologies

Reproducible and standardized experimental protocols are essential for comparing the efficacy of different compounds. Below are detailed methodologies for key assays cited in the literature.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay is used to quantify the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.[3]

  • Reagents and Materials : Recombinant human VEGFR-2 kinase, ATP, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Test compounds are serially diluted in DMSO and added to the wells of a microplate (e.g., 384-well).

    • The VEGFR-2 enzyme and the substrate peptide are added to the wells and briefly incubated.

    • The kinase reaction is initiated by adding a specific concentration of ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is quantified using the detection reagent and a luminometer.

  • Data Analysis : The luminescence signal is converted to percent inhibition relative to control wells (with DMSO but no compound). IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Anti-proliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[12][13]

  • Reagents and Materials : Cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified duration (e.g., 48 or 72 hours).

    • After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals, resulting in a purple solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is calculated as a percentage of the absorbance of untreated control cells. IC50 values, representing the concentration that inhibits cell growth by 50%, are determined from the dose-response curves.[2]

SAR Study Workflow

The process of conducting a structural activity relationship study is a systematic cycle of design, synthesis, and biological evaluation aimed at optimizing a lead compound.

SAR_Workflow A Lead Compound Identification B Design of Analogs (SAR Hypothesis) A->B C Chemical Synthesis of Analogs B->C D In Vitro Screening (Kinase & Cell Assays) C->D E Data Analysis & SAR Elucidation D->E E->B Iterative Refinement F New Lead Candidate (Optimized Potency/ Properties) E->F G Further Optimization (ADME, In Vivo) F->G

Caption: A typical workflow for a Structural Activity Relationship (SAR) study in drug discovery.

References

A Comparative Guide to In-Silico Modeling and Docking of 1,3-Di(pyridin-2-yl)urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-di(pyridin-2-yl)urea derivatives based on in-silico modeling and molecular docking studies. The data presented here is collated from recent research to facilitate the objective evaluation of these compounds as potential therapeutic agents. We will delve into their binding affinities, target interactions, and the methodologies employed in their computational evaluation.

Comparative Analysis of Docking Performance

The following tables summarize the quantitative data from various studies on this compound derivatives, offering a comparative look at their potential efficacy against different biological targets.

Table 1: Docking Scores and In-Vitro Activity of this compound Derivatives Against Various Kinase Targets

Compound ID/DerivativeTarget ProteinDocking Score (kcal/mol)In-Vitro Activity (IC50)Reference
Compound 2 ASK1 KinaseNot explicitly stated, but binding mode predicted1.55 ± 0.27 nM[1]
Selonsertib (Clinical Inhibitor)ASK1 Kinase-8.50 and -8.63 (two poses)Comparable to Compound 2[2]
Compound 6 ASK1 Kinase-8.50 and -8.63 (two poses)2.92 ± 0.28 nM[2][3]
Compound 2n c-MET-18 nM[4]
Compound 2n VEGFR-2-24 nM[4]
Compound 2f c-MET-24 nM[4]
Compound 2f VEGFR-2-35 nM[4]
Compounds R3, R6, R9 B-raf (PDB ID: 4DBN)> -1217.39 µM (MCF-7 cell line)[5]
Compound 8e VEGFR-2-3.93 ± 0.73 µM[6]
Compound 8b VEGFR-2-5.0 ± 1.91 µM[6]

Table 2: Tyrosinase Inhibition by Novel Pyridine-Based 1,3-Diphenylurea Derivatives

Compound IDTargetIn-Vitro Activity (IC50)Potency vs. Kojic AcidReference
Derivative 5a Human Tyrosinase3.5 ± 1.2 µM~5 times more potent[7]
Average of Series (5a-t)Human Tyrosinase15.78 µMMore potent on average[7]
Kojic Acid (Standard)Human Tyrosinase17.3 µM-[7]

Experimental and Computational Protocols

A detailed understanding of the methodologies is crucial for interpreting and reproducing research findings. Below are summaries of the typical protocols employed in the cited studies.

Molecular Docking Protocol

A common workflow for molecular docking studies of this compound derivatives involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Software such as AutoDock Vina is frequently used for molecular docking.[8][5] A grid box is defined around the active site of the target protein to guide the docking process. The docking algorithm then explores various conformations and orientations of the ligand within the active site and calculates the binding affinity, typically represented as a docking score.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

In-Vitro Kinase Assay

The inhibitory activity of the synthesized compounds is often evaluated through in-vitro kinase assays. For example, the potency of novel pyridin-2-yl urea inhibitors targeting ASK1 kinase was validated using in-vitro protein bioassays, which determined the IC50 values.[2][1]

Cell-Based Antiproliferative Assays

The anticancer effects of these derivatives are commonly assessed using cell lines. For instance, the in-vitro anticancer activity against the MCF-7 breast cancer cell line was evaluated using the MTT assay to determine the IC50 values of the compounds.[8][5]

Visualizing In-Silico and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for in-silico drug design and a representative signaling pathway targeted by these derivatives.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Target Preparation cluster_docking Computational Docking cluster_validation Refinement and Validation Ligand_Design Design of this compound Derivatives Energy_Minimization 3D Structure Generation & Energy Minimization Ligand_Design->Energy_Minimization Docking Molecular Docking (e.g., AutoDock Vina) Energy_Minimization->Docking PDB Retrieve Protein Structure (e.g., Kinase) from PDB Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB->Protein_Prep Protein_Prep->Docking Analysis Analysis of Binding Modes and Scores Docking->Analysis MD_Simulation Molecular Dynamics Simulation Analysis->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy

Caption: A typical workflow for in-silico modeling and docking studies.

Signaling_Pathway Stress_Signal Cellular Stress / Growth Factor MAP3K MAP3K (e.g., ASK1) Stress_Signal->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK MAP2K->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Proliferation) Transcription_Factors->Cellular_Response Inhibitor This compound Derivative Inhibitor->MAP3K Inhibition

Caption: Inhibition of a MAPK signaling pathway by a pyridinyl urea derivative.

Conclusion

In-silico modeling and molecular docking are powerful tools in the discovery and development of novel this compound derivatives as therapeutic agents. The data indicates that these compounds show promise as inhibitors of various kinases and other enzymes implicated in diseases such as cancer. The pyridine and urea moieties are key structural features that facilitate critical interactions within the binding sites of their target proteins. Further optimization of these derivatives, guided by computational studies and validated by in-vitro and in-vivo experiments, could lead to the development of potent and selective drug candidates.

References

The Unseen Architect: Why 1,3-Di(pyridin-2-yl)urea is a Scaffold of Choice in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical and biological advantages of the 1,3-di(pyridin-2-yl)urea scaffold reveals its prominence in the development of targeted therapeutics, particularly in oncology. This guide offers a comparative analysis of this versatile scaffold against other established pharmacophores, supported by experimental data and detailed protocols for researchers in drug discovery.

The quest for novel therapeutic agents with high efficacy and specificity is a central theme in medicinal chemistry. At the heart of this endeavor lies the concept of the molecular scaffold, a core structure upon which a multitude of chemical modifications can be made to fine-tune biological activity. Among the privileged scaffolds that have gained significant traction, this compound stands out for its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility.[1] This has led to its successful application in the design of potent inhibitors for a range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

The key to the success of the this compound scaffold lies in its inherent chemical properties. The central urea moiety is a powerful hydrogen bond donor and acceptor, enabling strong and specific interactions with the amino acid residues in the ATP-binding pocket of kinases.[1] The two flanking pyridine rings provide additional points for interaction and can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties. This adaptability makes it an attractive starting point for the development of drugs targeting a variety of kinases.

Performance in Action: A Comparative Look at Kinase Inhibition

The true measure of a scaffold's utility is its performance in creating potent and selective inhibitors. The this compound backbone has been instrumental in the development of inhibitors for several key oncological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met).

Targeting VEGFR-2

VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The table below compares the inhibitory activity of a representative compound featuring the this compound scaffold with other known VEGFR-2 inhibitors based on different scaffolds.

Scaffold TypeRepresentative Compound/DrugTarget KinaseIC50 (nM)Reference
This compound APPU2nVEGFR-224[2]
Indolin-2-oneSunitinibVEGFR-2139[3]
QuinolineLenvatinibVEGFR-24[4]
QuinoxalineCompound 11VEGFR-2190[5]
Pyrazolo[3,4-d]pyrimidineCompound 12bVEGFR-292[4]
Targeting c-Met

The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its aberrant activation can drive tumor growth, invasion, and metastasis. The following table provides a comparison of a this compound-based inhibitor with other c-Met inhibitors.

Scaffold TypeRepresentative Compound/DrugTarget KinaseIC50 (nM)Reference
This compound APPU2nc-Met18[2]
AminopyridineCrizotinibc-Met11[6]
QuinolineCabozantinibc-Met1.3[7]
TriazolotriazineSavolitinibc-Met5[6]

Understanding the Mechanism: Signaling Pathways and Inhibition

The this compound scaffold's effectiveness stems from its ability to disrupt critical signaling pathways. The diagrams below, generated using Graphviz, illustrate the targeted inhibition of the VEGFR-2 and c-Met signaling cascades.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2

Figure 1. Inhibition of the VEGFR-2 signaling pathway.

cMet_Pathway HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K Ras Ras cMet->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Invasion, Metastasis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->cMet

Figure 2. Inhibition of the c-Met signaling pathway.

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for key experiments used to evaluate the efficacy of compounds based on the this compound scaffold.

General Synthesis of this compound Derivatives

A common synthetic route to unsymmetrical this compound derivatives involves the reaction of an aminopyridine with an isocyanate.

Synthesis_Workflow start Start Materials: - Substituted 2-Aminopyridine - Phenyl Isocyanate reaction Reaction: - Toluene (solvent) - Reflux start->reaction cyclization Cyclization (for some derivatives): - Aldehyde - Ethyl Cyanoacetate - Ammonium Acetate - Absolute Ethanol - Reflux reaction->cyclization Intermediate purification Purification: - Column Chromatography cyclization->purification product Final Product: This compound Derivative purification->product

Figure 3. General synthetic workflow for derivatives.

Detailed Protocol:

  • Preparation of the Urea Intermediate: To a solution of a substituted 4-aminoacetophenone in toluene, an equimolar amount of phenyl isocyanate is added. The mixture is then refluxed for a specified period. After cooling, the precipitate is filtered, washed, and dried to yield the 1-(4-acetylphenyl)-3-phenylurea intermediate.[2]

  • Cyclization: The intermediate is then reacted with a chosen aldehyde, ethyl cyanoacetate, and ammonium acetate in absolute ethanol. The reaction mixture is refluxed for 24 hours.[2]

  • Purification: The resulting solid is collected by filtration, washed, and purified by column chromatography to afford the final this compound derivative.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • ATP

  • Substrate peptide

  • Kinase buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the kinase and substrate peptide to the wells and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a set time at a controlled temperature.

  • Stop the reaction and quantify the amount of ADP produced using a detection reagent and a luminometer.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.[8]

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[8]

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its inherent ability to form key hydrogen bonds, coupled with its synthetic tractability, makes it an ideal starting point for the design of potent and selective kinase inhibitors. The comparative data presented here clearly demonstrates its competitiveness with other well-established scaffolds in targeting critical cancer-related kinases. As our understanding of disease biology deepens, the versatility of the this compound scaffold will undoubtedly continue to be exploited in the development of next-generation targeted therapies.

References

A Comparative Guide to 1,3-Di(pyridin-2-yl)urea Based Inhibitors: Cross-Reactivity and Selectivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-di(pyridin-2-yl)urea based inhibitors, focusing on their cross-reactivity and selectivity profiles against various kinase targets. The information presented is collated from publicly available research and is intended to aid in the evaluation and selection of these compounds for further investigation.

Introduction

The this compound scaffold is a prominent chemotype in modern medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions within the ATP-binding site of protein kinases.[1] This structural motif is a cornerstone in the design of inhibitors for a range of kinases implicated in diseases such as cancer, inflammation, and fibrosis. This guide will focus on the comparative efficacy and selectivity of inhibitors based on this core structure, with a particular emphasis on Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Rho-associated protein kinases (ROCK).

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the in vitro potency of various this compound based inhibitors against their primary targets and off-targets, where data is available.

Table 1: In Vitro Potency of Pyridin-2-yl Urea Derivatives against ASK1

Compound/InhibitorStructure/DescriptionPrimary TargetIC50 (nM)Reference
Selonsertib (GS-4997)Clinical-stage ASK1 inhibitorASK11.55 ± 0.27[2]
Compound 21-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(5-methoxyindolin-1-yl)ureaASK11.55 ± 0.27[2]
Compound 61-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ureaASK12.92 ± 0.28[2]
Compound 41-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(6-methoxyindolin-1-yl)ureaASK145.27 ± 4.82[2]
YD57 (Compound 14l)2-pyridinyl urea-containing compoundASK1Potent inhibitor[3]

Table 2: In Vitro Potency of Pyridine-Urea Derivatives against VEGFR-2

Compound/InhibitorStructure/DescriptionPrimary TargetIC50 (µM)Reference
SorafenibFDA-approved multi-kinase inhibitorVEGFR-20.09 ± 0.01[4]
Compound 8e1-(4-Chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)ureaVEGFR-23.93 ± 0.73[4]
Compound 8b1-(6-(4-Methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)ureaVEGFR-25.0 ± 1.91[4]
Compound 10Pyridine-derived 2-cyanoacetohydrazoneVEGFR-20.12[5]
Compound 8Pyridine-derived 2-cyanoacetohydrazoneVEGFR-20.13[5]
Compound 9Pyridine-derived 2-cyanoacetohydrazoneVEGFR-20.13[5]

Table 3: Cross-Reactivity and Selectivity of Pyridinyl Urea-Based Inhibitors

CompoundPrimary TargetOff-Targets (and Fold Selectivity if available)Reference
YD57 (14l)ASK1ASK2 (>140-fold), TAK1 (>140-fold), several cell cycle regulating kinases (90-400 nM, <20-fold selectivity)[3]
FasudilROCKProtein kinase C related protein kinase 2, Protein kinase A[6]
Pyridylthiazole-based ureasROCK1/2Aurora-A (>100 µM)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., ASK1, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure: [8][9][10]

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 5 µL of the kinase reaction components (kinase, substrate, and buffer).

  • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.[11]

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test inhibitor (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure: [12][13][14]

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

  • Remove the medium and dissolve the formazan crystals by adding 100-150 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[13]

Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined from the dose-response curves.

Kinobeads-Based Selectivity Profiling

This chemical proteomics approach allows for the unbiased identification of on- and off-targets of kinase inhibitors from cell or tissue lysates.

Workflow Overview: [15][16][17]

  • Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase activity and protein complexes.

  • Competitive Binding: Incubate the lysate with varying concentrations of the free test inhibitor.

  • Kinobeads Enrichment: Add "kinobeads," which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, to the lysate. The kinobeads will bind kinases that are not already occupied by the free test inhibitor.

  • Pull-down and Digestion: Isolate the kinobeads, wash to remove non-specifically bound proteins, and perform on-bead tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: The relative abundance of each kinase at different inhibitor concentrations is used to generate a dose-response curve, from which the apparent dissociation constant (Kd) can be determined for each identified target.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress, TNF-α) ASK1_Inactive Inactive ASK1 (Bound to Thioredoxin) Stress->ASK1_Inactive Dissociation of Thioredoxin ASK1_Active Active ASK1 ASK1_Inactive->ASK1_Active MKK4_7 MKK4/7 ASK1_Active->MKK4_7 Phosphorylation MKK3_6 MKK3/6 ASK1_Active->MKK3_6 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation Inhibitor This compound Inhibitor Inhibitor->ASK1_Active

Caption: ASK1 signaling pathway and the point of inhibition by this compound based compounds.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK Cell_Responses Cellular Responses (Proliferation, Migration, Survival) AKT->Cell_Responses ERK ERK MEK->ERK ERK->Cell_Responses Inhibitor This compound Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis and the point of inhibition.

Kinobeads_Workflow step1 Step 1: Lysate Preparation Prepare native cell or tissue lysate step2 Step 2: Competitive Binding Incubate lysate with varying concentrations of test inhibitor step1->step2 step3 Step 3: Kinobeads Enrichment Add kinobeads to capture unbound kinases step2->step3 step4 Step 4: Pull-down & Digestion Isolate beads, wash, and perform on-bead tryptic digestion step3->step4 step5 Step 5: LC-MS/MS Analysis Identify and quantify bound kinases step4->step5 step6 {Step 6: Data Analysis|Generate dose-response curves to determine Kd} step5->step6

Caption: Experimental workflow for Kinobeads-based kinase inhibitor selectivity profiling.

References

Safety Operating Guide

Proper Disposal of 1,3-Di(pyridin-2-yl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,3-Di(pyridin-2-yl)urea is critical to ensure laboratory safety and environmental protection. Due to the presence of pyridine moieties, this compound should be treated as hazardous waste. This guide provides detailed procedures for its safe handling and disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be managed as hazardous.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling :

    • Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The label must clearly identify the contents as "Hazardous Waste: this compound" and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • Containers should be kept tightly closed in a cool, dry place away from sources of ignition.[2][3]

  • Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]

    • Never pour this compound waste down the drain or dispose of it in regular trash.[2]

    • Disposal methods may include controlled incineration with scrubbing to remove nitrogen oxides.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Solid, Liquid, or Contaminated Debris ppe->characterize segregate Segregate Waste: Keep separate from incompatible materials (e.g., strong oxidizers, acids) characterize->segregate container Place in a Designated and Labeled Hazardous Waste Container segregate->container seal_label Securely Seal and Label Container: 'Hazardous Waste' Chemical Name Hazard Warnings container->seal_label storage Store in a Designated Satellite Accumulation Area seal_label->storage contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Di(pyridin-2-yl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1,3-Di(pyridin-2-yl)urea (CAS No. 6268-43-5). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatWork in a well-ventilated area. If dusty, use a NIOSH-approved respirator.
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood.
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.[1]

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark environment.

    • For long-term stability, refrigeration (2-8 °C) in a desiccated environment is recommended.

    • Compounds with pyridine rings can be sensitive to light. Store in an amber or opaque vial to protect from photodegradation.[2]

    • The urea linkage is susceptible to hydrolysis. Protect from moisture.[2]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Operational Plan: Step-by-Step Guidance

4.1. Weighing and Aliquoting:

  • Don the appropriate PPE as outlined in Table 1.

  • Perform the weighing operation in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Use a spatula to transfer the solid material.

  • Clean any spills immediately.

  • Tightly seal the container after use.

4.2. Solution Preparation:

  • Don the appropriate PPE for handling solutions (see Table 1).

  • Conduct all solution preparation steps within a certified chemical fume hood.

  • Slowly add the weighed this compound to the desired solvent in a suitable flask.

  • If necessary, use a magnetic stirrer to aid dissolution.

  • Clearly label the flask with the compound name, concentration, solvent, and date.

4.3. Conducting a Reaction:

  • Ensure all reaction steps are carried out in a chemical fume hood.

  • Wear the appropriate PPE, including a face shield, for the reaction.

  • Set up the reaction apparatus securely.

  • Add reagents slowly and in a controlled manner.

  • Monitor the reaction for any signs of unexpected changes.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste from reactions and cleaning in a labeled, sealed, and chemical-resistant hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE Risk_Assessment->PPE Weighing Weighing in Fume Hood PPE->Weighing Dissolving Solution Preparation in Fume Hood Weighing->Dissolving Reaction Conduct Reaction in Fume Hood Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Segregation Segregate Solid and Liquid Waste Decontamination->Waste_Segregation Disposal Dispose of Hazardous Waste via EHS Waste_Segregation->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Di(pyridin-2-yl)urea
Reactant of Route 2
Reactant of Route 2
1,3-Di(pyridin-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.